Amdizalisib
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
1894229-03-8 |
|---|---|
Molecular Formula |
C19H15ClN8 |
Molecular Weight |
390.8 g/mol |
IUPAC Name |
4-amino-6-[[(1S)-1-(3-chloro-6-phenylimidazo[1,2-b]pyridazin-7-yl)ethyl]amino]pyrimidine-5-carbonitrile |
InChI |
InChI=1S/C19H15ClN8/c1-11(26-19-14(8-21)18(22)24-10-25-19)13-7-16-23-9-15(20)28(16)27-17(13)12-5-3-2-4-6-12/h2-7,9-11H,1H3,(H3,22,24,25,26)/t11-/m0/s1 |
InChI Key |
WKDBRCUUDXLTIM-NSHDSACASA-N |
Isomeric SMILES |
C[C@@H](C1=CC2=NC=C(N2N=C1C3=CC=CC=C3)Cl)NC4=NC=NC(=C4C#N)N |
Canonical SMILES |
CC(C1=CC2=NC=C(N2N=C1C3=CC=CC=C3)Cl)NC4=NC=NC(=C4C#N)N |
Origin of Product |
United States |
Foundational & Exploratory
Amdizalisib: A Deep Dive into its PI3K Delta Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
Amdizalisib (HMPL-689) is a potent and highly selective oral inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ).[1][2] The aberrant activation of the PI3Kδ signaling pathway is a critical factor in the survival and proliferation of malignant B-cells, making it a promising therapeutic target for B-cell malignancies.[1][3] This technical guide provides an in-depth analysis of the selectivity profile of this compound, complete with quantitative data, detailed experimental methodologies, and visual representations of key pathways and workflows.
Quantitative Selectivity Profile
This compound demonstrates a remarkable selectivity for PI3Kδ over other PI3K isoforms and a wide range of other protein kinases. This high degree of selectivity is crucial for minimizing off-target effects and enhancing the therapeutic window.
| Target | Assay Type | IC50 (nM) | Selectivity vs. PI3Kδ |
| PI3Kδ | Biochemical | 0.8 - 3 | - |
| Other PI3K Isoforms | Biochemical | >250-fold | >250x |
| 319 Protein Kinases | Kinome Panel (1µM) | No significant inhibition | High |
Table 1: Summary of this compound's PI3K Delta Selectivity and Potency. Data sourced from pre-clinical studies.[1]
In cellular and human whole blood assays, this compound maintains its potent inhibition of PI3Kδ with IC50 values also in the low nanomolar range (0.8-3 nM).[1] Furthermore, it effectively inhibits the survival of B-cell lymphoma cell lines with IC50 values ranging from 0.005 to 5 µM.[1]
Experimental Protocols
The following sections detail the methodologies employed to determine the selectivity and potency of this compound.
Biochemical Kinase Activity Assay: Transcreener™ Fluorescence Polarization Assay
This assay quantitatively measures the activity of PI3Kδ by detecting the production of ADP, a common product of kinase reactions.
Principle: The Transcreener™ FP assay is a competitive immunoassay for ADP. A highly specific antibody to ADP, paired with a fluorescent tracer, is used. When no ADP is present, the tracer binds to the antibody, resulting in a high fluorescence polarization value. As the kinase reaction proceeds, the generated ADP displaces the tracer from the antibody, leading to a decrease in fluorescence polarization. The magnitude of this decrease is proportional to the amount of ADP produced and thus to the kinase activity.
Protocol:
-
Reagent Preparation: Prepare assay buffer, PI3Kδ enzyme, substrate (e.g., PIP2), ATP, and the Transcreener™ ADP² FP Assay reagents (ADP Alexa633 Tracer and Anti-ADP² Antibody).
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO and then dilute further in the assay buffer.
-
Kinase Reaction:
-
Add the PI3Kδ enzyme to wells of a 384-well plate.
-
Add the this compound dilutions or vehicle control to the wells.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
-
Detection:
-
Stop the kinase reaction by adding the Transcreener™ ADP² Detection Mix (a mixture of the tracer and antibody).
-
Incubate the plate for 60 minutes to allow the detection reaction to reach equilibrium.
-
-
Data Acquisition: Read the fluorescence polarization on a suitable plate reader.
-
Data Analysis: Convert the fluorescence polarization values to ADP concentration using a standard curve. Calculate the percent inhibition for each this compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic curve.
Kinome Selectivity Profiling: Eurofins KinaseProfiler™ Panel
To assess the broader selectivity of this compound, a large panel of kinases is screened.
Principle: Kinase activity is measured by quantifying the amount of phosphorylated substrate, typically through a radiometric assay that measures the incorporation of radiolabeled phosphate (from [γ-³³P]-ATP) into a generic or specific substrate.
Protocol:
-
Compound Submission: Provide this compound at a specified concentration (e.g., 1 µM) in DMSO.
-
Assay Execution (by Eurofins):
-
A panel of 323 different protein kinases is utilized.[1]
-
For each kinase, a reaction is set up containing the kinase, its specific substrate, and [γ-³³P]-ATP in the presence of this compound or a vehicle control.
-
The reactions are incubated to allow for phosphorylation.
-
The reaction mixtures are then spotted onto filter paper, and the filter paper is washed to remove unincorporated [γ-³³P]-ATP.
-
-
Data Acquisition: The amount of radioactivity remaining on the filter paper, which corresponds to the phosphorylated substrate, is measured using a scintillation counter.
-
Data Analysis: The kinase activity in the presence of this compound is compared to the vehicle control to determine the percent inhibition. Significant inhibition is typically defined as a reduction in activity above a certain threshold (e.g., >50%).
Cellular Assay: AKT Phosphorylation
This assay determines the effect of this compound on the PI3K signaling pathway within a cellular context by measuring the phosphorylation of a key downstream effector, AKT.
Principle: An in-cell Western or similar immunodetection method is used to quantify the levels of phosphorylated AKT (pAKT) relative to the total amount of AKT.
Protocol:
-
Cell Culture and Treatment:
-
Seed B-cell lymphoma cell lines in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound or vehicle control for a specified period (e.g., 2 hours).
-
Stimulate the PI3K pathway with an appropriate agonist (e.g., anti-IgM) for a short period (e.g., 15-30 minutes).
-
-
Cell Lysis and Fixation:
-
Lyse the cells and fix them to the plate.
-
-
Immunostaining:
-
Block non-specific binding sites.
-
Incubate the cells with primary antibodies specific for pAKT (e.g., pAKT-S473) and total AKT.
-
Wash the cells and incubate with species-specific secondary antibodies conjugated to different fluorophores (e.g., one for pAKT and another for total AKT).
-
-
Data Acquisition: Use an imaging system, such as the Acumen Explorer system, to quantify the fluorescence intensity for both pAKT and total AKT in each well.[1]
-
Data Analysis: Normalize the pAKT signal to the total AKT signal for each well. Calculate the percent inhibition of AKT phosphorylation for each this compound concentration and determine the IC50 value.
Cell Viability Assay: CellTiter-Glo® Luminescent Cell Viability Assay
This assay measures the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
Principle: The CellTiter-Glo® reagent contains a thermostable luciferase (Ultra-Glo™ Luciferase) and its substrate, luciferin. In the presence of ATP, the luciferase catalyzes the conversion of luciferin to oxyluciferin, generating a luminescent signal that is proportional to the amount of ATP present.
Protocol:
-
Cell Plating and Treatment:
-
Plate B-cell lymphoma cells in 96-well opaque-walled plates.
-
Treat the cells with a serial dilution of this compound or vehicle control.
-
Incubate for a specified period (e.g., 72 hours).
-
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent cell viability for each this compound concentration relative to the vehicle control and determine the IC50 value.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the PI3K/AKT signaling pathway and a general workflow for kinase selectivity assays.
Caption: PI3K/AKT signaling pathway with this compound's point of inhibition.
Caption: General workflow for a kinase selectivity profiling assay.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. HUTCHMED - HUTCHMED Completes Patient Enrollment of Phase II Registration Trial of this compound in Follicular Lymphoma in China [hutch-med.com]
- 3. Characterization of selective and potent PI3Kδ inhibitor (PI3KD-IN-015) for B-Cell malignances - PMC [pmc.ncbi.nlm.nih.gov]
Amdizalisib: A Deep Dive into its Downstream Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
Amdizalisib (HMPL-689) is a potent and highly selective oral inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ). The PI3K/AKT/mTOR signaling cascade is a critical pathway for the proliferation and survival of B-cells, and its aberrant activation is a hallmark of many B-cell malignancies. This compound exerts its therapeutic effect by specifically targeting PI3Kδ, thereby modulating downstream signaling pathways and inducing apoptosis in malignant B-cells. This technical guide provides a comprehensive overview of the core downstream signaling pathways affected by this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding of its mechanism of action.
Introduction to this compound and its Target: PI3Kδ
Phosphoinositide 3-kinases (PI3Ks) are a family of lipid kinases that play a crucial role in various cellular processes, including cell growth, proliferation, differentiation, and survival. The class I PI3Ks are heterodimers composed of a catalytic subunit (p110) and a regulatory subunit (p85). The p110δ isoform, in particular, is predominantly expressed in hematopoietic cells and is a key component of the B-cell receptor (BCR) signaling pathway.[1]
In many B-cell lymphomas, the PI3Kδ pathway is constitutively active, leading to uncontrolled cell growth and resistance to apoptosis. This compound was developed as a highly selective inhibitor of PI3Kδ, aiming to provide a targeted therapeutic approach with a potentially favorable safety profile compared to broader PI3K inhibitors.
Core Downstream Signaling Pathway: PI3K/AKT/mTOR
The primary mechanism of action of this compound involves the inhibition of the PI3K/AKT/mTOR pathway. Upon binding to the B-cell receptor, PI3Kδ is activated and phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream kinases, most notably AKT.
Activated AKT, in turn, phosphorylates a myriad of downstream substrates, leading to the activation of pathways that promote cell survival and proliferation. One of the key downstream effectors of AKT is the mammalian target of rapamycin (mTOR). The mTOR signaling network is a central regulator of cell growth, metabolism, and protein synthesis.
This compound's inhibition of PI3Kδ leads to a reduction in PIP3 levels, thereby preventing the activation of AKT and subsequently suppressing the mTOR signaling cascade. This disruption of the PI3K/AKT/mTOR axis ultimately results in decreased cell proliferation and increased apoptosis in malignant B-cells.
References
Preclinical Pharmacology of Amdizalisib: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Amdizalisib (HMPL-689) is a potent and highly selective oral inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ). The PI3Kδ signaling pathway is a crucial mediator in the survival and proliferation of malignant B-cells, making it a key therapeutic target in B-cell malignancies. Preclinical studies have demonstrated that this compound exhibits a favorable pharmacokinetic and safety profile, coupled with potent anti-tumor activity in various B-cell lymphoma models. This technical guide provides a comprehensive overview of the preclinical pharmacology of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing critical pathways and workflows to support further research and development.
Mechanism of Action and Kinase Selectivity
This compound is an ATP-competitive inhibitor of PI3Kδ, a key component of the B-cell receptor (BCR) signaling pathway.[1] Aberrant activation of this pathway is a hallmark of many B-cell malignancies. By selectively inhibiting PI3Kδ, this compound effectively disrupts downstream signaling, leading to decreased proliferation and survival of malignant B-cells.
PI3K Signaling Pathway
The PI3K signaling cascade is initiated upon the activation of various cell surface receptors, including the BCR. This leads to the recruitment and activation of PI3K, which then phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors such as AKT and BTK, which in turn regulate cellular processes like cell growth, proliferation, survival, and differentiation.
References
Amdizalisib: A Technical Guide to a Potent and Selective PI3Kδ Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amdizalisib, also known as HMPL-689, is a novel, orally bioavailable small molecule that acts as a potent and highly selective inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ). The PI3K signaling pathway is a critical regulator of cell proliferation, survival, and differentiation, and its aberrant activation is a hallmark of various hematological malignancies. By specifically targeting PI3Kδ, which is predominantly expressed in hematopoietic cells, this compound offers a targeted therapeutic approach with the potential for a favorable safety profile compared to broader PI3K inhibitors. This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and key experimental data related to this compound.
Chemical Structure and Properties
This compound is a complex heterocyclic molecule with the chemical formula C19H15ClN8. Its structure is characterized by a chiral center, leading to the (S)-enantiomer being the active pharmacological agent.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | 4-amino-6-[[(1S)-1-(3-chloro-6-phenylimidazo[1,2-b]pyridazin-7-yl)ethyl]amino]pyrimidine-5-carbonitrile | [1] |
| Molecular Formula | C19H15ClN8 | [1] |
| Molecular Weight | 390.83 g/mol | |
| CAS Number | 1894229-05-0 | |
| SMILES | C--INVALID-LINK--Nc1c(C#N)c(N)ncn1 | [1] |
| Appearance | Crystalline solid | |
| pKa (basic) | 3.88 | |
| Solubility | Soluble in DMSO. Insoluble in water. Sparingly soluble in ethanol. | [2][3] |
| Storage | Store at -20°C for long-term stability. |
Mechanism of Action and Signaling Pathway
This compound exerts its therapeutic effects by selectively inhibiting the PI3Kδ isoform, a key component of the B-cell receptor (BCR) signaling pathway. In normal B-cells, the binding of an antigen to the BCR initiates a signaling cascade that involves the activation of PI3Kδ. Activated PI3Kδ then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors such as Akt and Bruton's tyrosine kinase (BTK). This signaling cascade ultimately promotes B-cell proliferation, survival, and differentiation.
In malignant B-cells, this pathway is often constitutively active, driving uncontrolled cell growth. This compound binds to the ATP-binding pocket of PI3Kδ, preventing the phosphorylation of PIP2 and thereby blocking the downstream signaling cascade. This inhibition leads to the induction of apoptosis (programmed cell death) in malignant B-cells.
Preclinical and Clinical Data
This compound has demonstrated potent and selective activity against PI3Kδ in a range of preclinical studies. This has translated into promising clinical activity in patients with relapsed or refractory hematological malignancies.
Table 2: In Vitro Activity of this compound
| Assay Type | Cell Line / Target | IC50 | Reference |
| Biochemical Assay | PI3Kδ | 0.8 - 3 nM | |
| Cellular Assay (p-Akt) | Various B-cell lymphoma lines | 0.8 - 3 nM | |
| Cell Viability | Various B-cell lymphoma lines | 0.005 - 5 µM | |
| Kinase Selectivity | PI3Kα, PI3Kβ, PI3Kγ | >250-fold selectivity for PI3Kδ |
In Vivo Efficacy:
In animal models of B-cell lymphoma, this compound has been shown to significantly inhibit tumor growth and prolong survival. It has demonstrated efficacy both as a single agent and in combination with other anti-cancer therapies.
Clinical Trials:
This compound is currently being evaluated in multiple clinical trials for the treatment of various B-cell malignancies, including follicular lymphoma (FL) and other non-Hodgkin lymphomas (NHL).[4] These trials have shown that this compound is generally well-tolerated and demonstrates significant clinical activity in heavily pretreated patients.[5]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key assays used to characterize this compound.
PI3Kδ Kinase Activity Assay (ADP-Glo™ Kinase Assay)
This protocol describes a luminescent assay to measure the activity of PI3Kδ and the inhibitory effect of this compound. The assay quantifies the amount of ADP produced during the kinase reaction.
Materials:
-
Recombinant PI3Kδ enzyme
-
PIP2 substrate
-
ATP
-
This compound (or other test compounds)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
-
Plate-reading luminometer
Protocol:
-
Prepare the PI3Kδ kinase reaction buffer as specified by the enzyme manufacturer.
-
Prepare serial dilutions of this compound in the kinase reaction buffer.
-
In a white-walled multiwell plate, add the PI3Kδ enzyme, the diluted this compound or vehicle control, and the PIP2 substrate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for the recommended time (e.g., 60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percent inhibition of PI3Kδ activity for each concentration of this compound and determine the IC50 value.
Cell Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)
This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
Materials:
-
B-cell lymphoma cell lines
-
Cell culture medium and supplements
-
This compound
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)
-
White, opaque 96-well plates
-
Plate-reading luminometer
Protocol:
-
Seed the B-cell lymphoma cells in a white, opaque 96-well plate at a predetermined optimal density.
-
Allow the cells to adhere and grow for 24 hours.
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Treat the cells with the different concentrations of this compound or vehicle control and incubate for a specified period (e.g., 72 hours).
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percent cell viability relative to the vehicle-treated control and determine the IC50 value.[4][6]
B-Cell Lymphoma Xenograft Model
This in vivo model is used to evaluate the anti-tumor efficacy of this compound in a living organism.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or NSG)
-
Human B-cell lymphoma cell line
-
Matrigel (optional)
-
This compound formulation for oral administration
-
Calipers for tumor measurement
Protocol:
-
Culture the human B-cell lymphoma cells to the desired number.
-
Resuspend the cells in a suitable medium, with or without Matrigel.
-
Subcutaneously inject the cell suspension into the flank of the immunocompromised mice.
-
Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound or vehicle control to the respective groups orally, according to the desired dosing schedule and duration.
-
Measure the tumor dimensions with calipers at regular intervals (e.g., twice a week) and calculate the tumor volume.
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
-
Compare the tumor growth inhibition between the this compound-treated and control groups to determine the in vivo efficacy.[7][8]
Conclusion
This compound is a promising, highly selective PI3Kδ inhibitor with demonstrated preclinical and clinical activity in hematological malignancies. Its targeted mechanism of action offers the potential for improved efficacy and a more manageable safety profile. The data and protocols presented in this technical guide provide a solid foundation for further research and development of this compound and other selective PI3K inhibitors. As our understanding of the PI3K pathway in cancer continues to evolve, targeted therapies like this compound will likely play an increasingly important role in the treatment of various cancers.
References
- 1. This compound | C19H15ClN8 | CID 118981804 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. By compound [wahoo.cns.umass.edu]
- 3. researchgate.net [researchgate.net]
- 4. ch.promega.com [ch.promega.com]
- 5. Establishing Patient-Derived Xenograft (PDX) Models of Lymphomas | Springer Nature Experiments [experiments.springernature.com]
- 6. promega.com [promega.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. aacrjournals.org [aacrjournals.org]
In Vitro Characterization of Amdizalisib: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Amdizalisib (HMPL-689) is a novel, potent, and highly selective oral inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ). The PI3K pathway is a critical signaling cascade that governs cell proliferation, survival, and differentiation. The delta isoform is primarily expressed in hematopoietic cells, and its aberrant activation is a key driver in the pathogenesis of various B-cell malignancies.[1] This makes PI3Kδ a compelling therapeutic target. Preclinical in vitro studies have demonstrated that this compound potently and selectively inhibits PI3Kδ, leading to the suppression of downstream signaling and inhibition of malignant B-cell growth. This document provides a comprehensive technical overview of the in vitro characterization of this compound, detailing its biochemical and cellular activities, the experimental protocols used for its evaluation, and its mechanism of action.
Mechanism of Action
This compound is an ATP-competitive inhibitor that specifically targets the PI3Kδ enzyme.[2] In B-cells, signaling through the B-cell receptor (BCR) activates upstream kinases like Lyn and Syk, which in turn activate PI3Kδ.[3] Activated PI3Kδ phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 recruits and activates downstream effectors, most notably the serine/threonine kinase Akt. By competitively blocking the ATP-binding site on PI3Kδ, this compound prevents this phosphorylation cascade, leading to reduced Akt activation and subsequent downstream effects, including inhibition of cell proliferation and survival.[1][4]
Quantitative Data Summary
The in vitro activity of this compound has been quantified through various biochemical and cellular assays. The data highlights its high potency against PI3Kδ and its selectivity over other PI3K isoforms and the broader kinome.
Table 1: Biochemical Activity and Selectivity
| Target | IC50 (nM) | Selectivity vs. PI3Kδ | Assay Type |
| PI3Kδ | 0.8 - 3 | - | Transcreener™ FP |
| PI3Kα | >250-fold higher than δ¹ | >250x | Transcreener™ FP |
| PI3Kβ | >250-fold higher than δ¹ | >250x | Transcreener™ FP |
| PI3Kγ | >250-fold higher than δ¹ | >250x | Transcreener™ FP |
| Kinome Panel (319 kinases) | No significant inhibition at 1 µM | High | Eurofins KinaseProfiler™ |
| ¹Specific IC50 values for α, β, and γ isoforms are not publicly available but are reported to be over 250-fold higher than the IC50 for PI3Kδ.[2] |
Table 2: Cellular Activity
| Assay Type | Cell Lines | IC50 Range (µM) | Endpoint Measured |
| Cell Viability | Panel of B-cell lymphoma lines | 0.005 - 5 | ATP levels / Metabolic activity |
| Akt Phosphorylation | Cellular models | Not reported (Potent inhibition observed) | p-Akt (Ser473) levels |
| B-cell Activation | Human whole blood / Rat models | Not reported (Potent inhibition observed) | CD63 / CD86 expression |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of in vitro characterization data. Below are protocols for the key experiments cited.
PI3Kδ Biochemical Potency and Selectivity Assay
-
Assay Principle: The Transcreener™ Fluorescence Polarization (FP) assay is a high-throughput biochemical assay that detects ADP, the universal product of kinase reactions. In a competitive immunoassay format, ADP produced by PI3Kδ displaces a fluorescently labeled ADP tracer from an antibody, leading to a decrease in fluorescence polarization.
-
Methodology:
-
Enzyme Reaction: Recombinant human PI3K isoforms (α, β, γ, δ) are individually incubated in a reaction buffer (e.g., 50 mM HEPES pH 7.5, 4 mM MgCl₂, 0.01% Brij-35).
-
Compound Addition: this compound is serially diluted (typically in DMSO) and added to the reaction wells to achieve a range of final concentrations.
-
Reaction Initiation: The kinase reaction is initiated by adding a mixture of ATP and the lipid substrate PIP2 at concentrations near their respective Km values. The reaction is allowed to proceed for a set time (e.g., 60 minutes) at room temperature.
-
ADP Detection: The Transcreener™ ADP² FP Detection Mix, containing an ADP-specific antibody and an AlexaFluor® 633-labeled ADP tracer, is added to each well to stop the kinase reaction.
-
Signal Reading: The plate is incubated for 60-90 minutes to allow the detection reaction to reach equilibrium. Fluorescence polarization is then measured using a compatible plate reader (Excitation: ~630 nm, Emission: ~670 nm).
-
Data Analysis: The FP signal is converted to percent inhibition relative to no-drug controls. IC50 values are determined by fitting the dose-response data to a four-parameter logistic equation.
-
Cell Viability Assay
-
Assay Principle: The CellTiter-Glo® Luminescent Cell Viability Assay quantifies the number of viable cells in culture based on the amount of ATP present, an indicator of metabolically active cells. A proprietary luciferase enzyme uses the ATP from lysed cells to generate a stable "glow-type" luminescent signal.
-
Methodology:
-
Cell Plating: B-cell lymphoma cell lines are seeded into opaque-walled 96-well or 384-well plates at a predetermined optimal density and allowed to adhere or stabilize overnight.
-
Compound Treatment: Cells are treated with a serial dilution of this compound and incubated for a specified period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO₂).
-
Reagent Preparation: The CellTiter-Glo® Reagent is equilibrated to room temperature.
-
Lysis and Signal Generation: A volume of CellTiter-Glo® Reagent equal to the culture medium volume in each well is added. The plate is mixed on an orbital shaker for 2 minutes to induce cell lysis.
-
Signal Stabilization: The plate is incubated at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Luminescence is recorded using a luminometer.
-
Data Analysis: Background luminescence from cell-free wells is subtracted. The data is normalized to vehicle-treated controls, and IC50 values are calculated from the resulting dose-response curve.
-
Western Blot for Akt Phosphorylation
-
Assay Principle: Western blotting is used to detect the phosphorylation status of Akt at Serine 473 (p-Akt Ser473), a key downstream marker of PI3K pathway activation. A decrease in the p-Akt signal relative to total Akt indicates pathway inhibition.
-
Methodology:
-
Cell Treatment & Lysis: B-cell lymphoma cells are serum-starved and then stimulated (e.g., with anti-IgM) in the presence or absence of this compound for a short duration (e.g., 15-30 minutes). Cells are then washed with cold PBS and lysed on ice with a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in each cell lysate is determined using a standard method, such as the BCA assay, to ensure equal loading.
-
SDS-PAGE: Equal amounts of protein (e.g., 20-30 µg) are denatured and separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Proteins are transferred from the gel to a nitrocellulose or PVDF membrane.
-
Blocking and Antibody Incubation: The membrane is blocked (e.g., with 5% BSA or non-fat milk in TBST) for 1 hour at room temperature to prevent non-specific antibody binding. The membrane is then incubated overnight at 4°C with a primary antibody specific for p-Akt (Ser473).
-
Secondary Antibody and Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour. The signal is visualized using an enhanced chemiluminescence (ECL) substrate and captured on an imaging system.
-
Stripping and Re-probing: The membrane is stripped of the first set of antibodies and re-probed with an antibody against total Akt to serve as a loading control.
-
In Vitro Resistance
Specific in vitro studies detailing acquired resistance mechanisms to this compound are not currently available in the public domain. However, general mechanisms of resistance to PI3K inhibitors in cancer cells have been described. These often involve the activation of compensatory signaling pathways that bypass the inhibited node.
Potential mechanisms include:
-
Upregulation of Parallel Pathways: Cancer cells may upregulate other survival pathways, such as the PIM kinase or MAPK pathways, which can phosphorylate downstream effectors of Akt independently, thereby circumventing the PI3Kδ blockade.
-
Feedback Loop Activation: Inhibition of the PI3K/Akt pathway can sometimes relieve negative feedback loops, leading to the hyperactivation of receptor tyrosine kinases (RTKs) that can reactivate PI3K signaling through other isoforms or alternative pathways.
-
Mutations in Downstream Effectors: While less common, mutations in genes downstream of PI3Kδ could render them constitutively active and independent of upstream signals.
Conclusion
The comprehensive in vitro characterization of this compound confirms its profile as a highly potent and selective inhibitor of PI3Kδ. Biochemical assays establish its nanomolar potency and significant selectivity over other PI3K isoforms and the broader kinome.[2] Cellular assays demonstrate its ability to inhibit the PI3K/Akt signaling pathway and suppress the viability of malignant B-cell lines at clinically relevant concentrations.[2] The detailed protocols provided herein serve as a guide for the continued investigation of PI3Kδ inhibitors and the robust characterization of novel targeted therapies in oncology.
References
- 1. Patient-derived Models of Acquired Resistance Can Identify Effective Drug Combinations for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Drug-adapted cancer cell lines as preclinical models of acquired resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Amdizalisib (HMPL-689): A Technical Guide for Hematological Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amdizalisib, also known as HMPL-689, is a novel, potent, and highly selective oral inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ).[1] Developed by HUTCHMED, it represents a promising therapeutic agent for the treatment of various B-cell hematological malignancies.[2][3] The aberrant activation of the PI3Kδ signaling pathway is a critical driver in the proliferation and survival of malignant B-cells, making it a key therapeutic target.[1][4] this compound has demonstrated a favorable pharmacokinetic profile and a manageable safety profile in preclinical and clinical studies, leading to its designation as a Breakthrough Therapy in China for relapsed or refractory follicular lymphoma.[1][5] This guide provides an in-depth technical overview of this compound, summarizing key data and experimental methodologies to support ongoing research and development efforts.
Mechanism of Action: Targeting the PI3Kδ Signaling Pathway
The phosphoinositide 3-kinase (PI3K) family of enzymes is crucial for regulating cellular processes such as growth, proliferation, survival, and differentiation.[6] The PI3Kδ isoform is predominantly expressed in hematopoietic cells and plays a central role in the B-cell receptor (BCR) signaling pathway.[7][8] In many B-cell malignancies, this pathway is constitutively active, promoting cancer cell survival and proliferation.[5]
Upon antigen binding to the B-cell receptor, a signaling cascade involving Lyn and Syk kinases activates PI3Kδ.[4][9] Activated PI3Kδ then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors like AKT, which in turn promotes cell survival and proliferation.
This compound is an ATP-competitive inhibitor that selectively binds to PI3Kδ, blocking its kinase activity.[10] This inhibition prevents the conversion of PIP2 to PIP3, thereby downregulating the entire PI3Kδ/AKT signaling cascade and inducing apoptosis in malignant B-cells. Its high selectivity for the delta isoform over other PI3K isoforms, particularly the gamma isoform, is designed to minimize the risk of broad immune suppression and associated serious infections.[8]
Preclinical Research and In Vitro/In Vivo Activity
This compound has demonstrated potent and selective inhibitory activity in a range of preclinical models.
Biochemical and Cellular Activity
In biochemical and cellular assays, this compound potently inhibited PI3Kδ. It has shown high selectivity for the delta isoform, with over 250-fold selectivity against other PI3K isoforms and no significant inhibition of 319 other protein kinases at a concentration of 1 µM.[1] This high selectivity is a key feature, potentially leading to a better safety profile compared to less selective PI3K inhibitors.[8]
| Assay Type | Target | IC50 Value | Reference |
| Biochemical Assay | PI3Kδ | 0.8 - 3 nM | [1] |
| Cellular Assay (p-AKT) | PI3Kδ | 0.8 - 3 nM | [1] |
| Human Whole Blood Assay | PI3Kδ | 0.8 - 3 nM | [1] |
| Cell Viability (B-cell lymphoma lines) | Various | 0.005 - 5 µM | [1] |
In Vivo Anti-Tumor Activity
In animal models, this compound has shown significant anti-tumor activity. A pharmacodynamic study in rats demonstrated a long-lasting and strong inhibition of B-cell activation at doses as low as 0.1 mg/kg.[1] Furthermore, in human B-cell lymphoma xenograft models, this compound enhanced the anti-tumor activity of standard-of-care agents and other targeted therapies.[1]
Experimental Protocols
Kinase Activity Assay (Transcreener™ Fluorescence Polarization Assay)
This assay quantifies the activity of PI3Kδ by measuring the production of ADP.
-
Reaction Setup: A reaction mixture is prepared containing PI3Kδ enzyme, substrate (PIP2), and ATP in a suitable buffer.
-
Inhibitor Addition: this compound is added at various concentrations to the reaction mixture.
-
Incubation: The reaction is incubated at room temperature to allow for the enzymatic reaction to proceed.
-
Detection: The Transcreener™ ADP² FP Assay detection mixture, containing an ADP antibody and a fluorescent tracer, is added.
-
Measurement: The fluorescence polarization is measured. The amount of ADP produced is inversely proportional to the polarization value.
-
Data Analysis: IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[1]
Cell Viability Assay (CellTiter-Glo® Luminescent Assay)
This assay determines the number of viable cells in culture based on the quantification of ATP.
-
Cell Plating: B-cell lymphoma cell lines are seeded in 96-well plates.
-
Compound Treatment: Cells are treated with varying concentrations of this compound.
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours).
-
Reagent Addition: An equal volume of CellTiter-Glo® Reagent is added to each well.
-
Lysis and Signal Stabilization: The plate is shaken for 2 minutes to induce cell lysis, followed by a 10-minute incubation at room temperature to stabilize the luminescent signal.
-
Measurement: Luminescence is recorded using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ATP present, which is directly proportional to the number of viable cells. IC50 values are then determined.[1]
Clinical Research Findings
This compound is being evaluated in multiple clinical trials for various hematological malignancies, with promising results in relapsed or refractory lymphomas.[4][5]
Phase I Dose-Escalation Study (NCT03128164)
This study in Chinese patients with relapsed/refractory lymphomas established the safety, tolerability, and preliminary efficacy of this compound.
-
Key Findings: The recommended Phase II dose (RP2D) was determined to be 30 mg once daily (QD).[11] The drug exhibited dose-proportional pharmacokinetics and a manageable toxicity profile.[11] Promising single-agent clinical activity was observed in patients with relapsed/refractory B-cell lymphoma.[11]
-
Safety Profile: The most common Grade ≥3 non-hematologic treatment-emergent adverse events (TEAEs) were pneumonia and hypertension. The most common Grade ≥3 hematologic TEAE was neutropenia.[11]
| Dose Cohort | Number of Patients | DLTs Observed | Adverse Events (Grade ≥3) |
| Cohort A (BID) | 29 | 4 | Asymptomatic amylase increase, hypercalcemia, lipase increase |
| Cohort B (QD) | 27 | 5 | Maculopapular rash, hypertriglyceridemia, QT prolongation, rash |
Data from ASH 2020 presentation of study NCT03128164.[11]
Phase II Registration Trial in Follicular Lymphoma (NCT04849351)
This multi-center, single-arm study in China evaluated this compound monotherapy in patients with relapsed or refractory follicular lymphoma (FL) and marginal zone lymphoma (MZL).[4][12]
-
Study Design: A total of 108 patients with relapsed/refractory FL were enrolled.[4]
-
Endpoints: The primary endpoint is the objective response rate (ORR). Secondary endpoints include complete response rate (CRR), progression-free survival (PFS), time to response (TTR), and duration of response (DoR).[4]
-
Status: Patient enrollment was completed in February 2023, with topline results anticipated in the second half of 2023.[4]
Pharmacokinetics and Metabolism
Preclinical and clinical studies have characterized the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.
Preclinical Pharmacokinetics
-
Distribution: It has high plasma protein binding (approximately 90%) and is extensively distributed in tissues, though with a low brain-to-plasma exposure ratio in rats.[2][3]
-
Metabolism: this compound is extensively metabolized in vivo.[2][3] The main metabolic pathways are oxidation of the benzene or pyrimidine rings and conjugation with cysteine or glucuronic acid.[10]
-
Excretion: The drug and its metabolites are primarily excreted through bile and urine.[2][3]
-
Drug-Drug Interactions: this compound showed potential to inhibit P-gp, CYP2C8, and CYP2C9, and to induce CYP1A2, CYP2B6, CYP3A4, and CYP2C9.[2][3][13]
| Species | Clearance | Volume of Distribution (Vss) | Plasma Protein Binding |
| Mice | Low to moderate | N/A | High (~90%) |
| Rats | Low to moderate | N/A | High (~90%) |
| Dogs | Low to moderate | N/A | High (~90%) |
| Monkeys | Low to moderate | N/A | High (~90%) |
Data from preclinical ADME studies.[2][3]
Human Pharmacokinetics
In a study with healthy Chinese volunteers who received a single oral dose of 30 mg, this compound was rapidly absorbed, with a median Tmax of 2.5 hours.[10] Food intake can delay its oral absorption but does not have a significant effect on the extent of absorption (AUC).[10]
Conclusion
This compound is a highly selective and potent PI3Kδ inhibitor with a promising efficacy and safety profile for the treatment of hematological malignancies, particularly relapsed or refractory follicular lymphoma. Its favorable pharmacokinetic properties, including good oral absorption and a low risk of drug accumulation, support its continued clinical development.[5][13] The data presented in this technical guide underscore the potential of this compound as a valuable therapeutic option, either as a monotherapy or in combination with other agents, for patients with B-cell cancers. Further research and ongoing clinical trials will continue to define its role in the evolving landscape of cancer therapy.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Frontiers | Preclinical pharmacokinetic characterization of this compound, a novel PI3Kδ inhibitor for the treatment of hematological malignancies [frontiersin.org]
- 3. Preclinical pharmacokinetic characterization of this compound, a novel PI3Kδ inhibitor for the treatment of hematological malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. HUTCHMED - HUTCHMED Completes Patient Enrollment of Phase II Registration Trial of this compound in Follicular Lymphoma in China [hutch-med.com]
- 5. HUTCHMED - HUTCHMED Receives Breakthrough Therapy Designation in China for this compound (HMPL-689) for Treatment of Relapsed or Refractory Follicular Lymphoma [hutch-med.com]
- 6. What is this compound used for? [synapse.patsnap.com]
- 7. HUTCHMED - Chi-Med initiates first-in-human clinical trial of novel PI3K inhibitor HMPL-689 [hutch-med.com]
- 8. hutch-med.com [hutch-med.com]
- 9. pharmafocuseurope.com [pharmafocuseurope.com]
- 10. Mass balance, metabolism, and pharmacokinetics of [14C]this compound, a clinical-stage novel oral selective PI3Kδ inhibitor for the treatment of non-hodgkin’s lymphoma, in healthy Chinese volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. HUTCHMED - ASH2020: Results from a Phase 1 Dose Escalation Study of HMPL-689, a Selective Oral PI3Kδ Inhibitor, in Chinese Patients with Relapsed/Refractory Lymphomas [hutch-med.com]
- 12. go.drugbank.com [go.drugbank.com]
- 13. Preclinical pharmacokinetic characterization of this compound, a novel PI3Kδ inhibitor for the treatment of hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Amdizalisib In Vitro Efficacy in Lymphoma Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Abstract
Amdizalisib (HMPL-689) is a potent and highly selective oral inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ). The PI3Kδ signaling pathway is a critical regulator of B-cell development, activation, and survival. Its aberrant activation is a key driver in the pathogenesis of various B-cell malignancies, including follicular lymphoma, mantle cell lymphoma, and diffuse large B-cell lymphoma. This document provides detailed protocols for assessing the in vitro efficacy of this compound in lymphoma cell lines using common cell viability assays and outlines the underlying signaling pathway.
Introduction
The phosphatidylinositol 3-kinase (PI3K) pathway is a central signaling cascade that governs essential cellular processes such as cell growth, proliferation, survival, and metabolism. The class I PI3Ks are heterodimers composed of a regulatory and a catalytic subunit. The p110δ catalytic subunit is predominantly expressed in hematopoietic cells and plays a crucial role in B-cell receptor (BCR) signaling. Dysregulation of the PI3Kδ pathway is a frequent event in B-cell lymphomas, making it an attractive therapeutic target.
This compound is a next-generation PI3Kδ inhibitor designed to offer improved selectivity and a favorable pharmacokinetic profile. Preclinical studies have demonstrated its potent anti-tumor activity in various B-cell lymphoma models. In vitro assays are fundamental for determining the cytotoxic and cytostatic effects of this compound on lymphoma cells, typically by measuring the half-maximal inhibitory concentration (IC50).
Mechanism of Action: The PI3K/AKT Signaling Pathway
This compound selectively targets and inhibits PI3Kδ, a key enzyme in the PI3K/AKT signaling pathway. Upon activation by upstream signals, such as through the B-cell receptor, PI3Kδ phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase AKT. Activated AKT, in turn, phosphorylates a multitude of substrates that promote cell survival, proliferation, and growth while inhibiting apoptosis. By inhibiting PI3Kδ, this compound effectively blocks the production of PIP3, leading to the downregulation of AKT activity and its downstream targets, ultimately inducing apoptosis and inhibiting the proliferation of malignant B-cells.
Data Presentation
Preclinical evaluations have shown that this compound effectively inhibits the proliferation of a variety of B-cell lymphoma cell lines. The IC50 values, which represent the concentration of this compound required to inhibit cell growth by 50%, have been reported to be in the range of 0.005 to 5 µM across different lymphoma cell lines[1]. For precise comparative analysis, it is recommended that researchers generate dose-response curves and calculate the specific IC50 values for their cell lines of interest. The following table provides a template for summarizing such experimental data.
| Lymphoma Subtype | Cell Line | This compound IC50 (µM) | Assay Method | Incubation Time (hours) | Reference/Internal Data |
| Follicular Lymphoma | e.g., RL | Enter Data | CCK-8 / CellTiter-Glo | 72 | e.g., [Internal Study ID] |
| Mantle Cell Lymphoma | e.g., Jeko-1 | Enter Data | CCK-8 / CellTiter-Glo | 72 | e.g., [Internal Study ID] |
| Diffuse Large B-Cell | e.g., SU-DHL-4 | Enter Data | CCK-8 / CellTiter-Glo | 72 | e.g., [Internal Study ID] |
| Diffuse Large B-Cell | e.g., OCI-Ly10 | Enter Data | CCK-8 / CellTiter-Glo | 72 | e.g., [Internal Study ID] |
| Burkitt's Lymphoma | e.g., Raji | Enter Data | CCK-8 / CellTiter-Glo | 72 | e.g., [Internal Study ID] |
Experimental Protocols
The following are detailed protocols for two widely used methods to assess the in vitro efficacy of this compound on lymphoma cell lines: the Cell Counting Kit-8 (CCK-8) assay and the CellTiter-Glo® Luminescent Cell Viability Assay. These protocols are designed for suspension lymphoma cell lines cultured in 96-well plates.
Experimental Workflow
Protocol 1: Cell Viability Assessment using CCK-8 Assay
This protocol describes a colorimetric assay for the determination of cell viability in response to this compound treatment.
Materials:
-
Lymphoma cell lines
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Cell Counting Kit-8 (CCK-8)
-
96-well flat-bottom sterile culture plates
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 450 nm
-
Humidified incubator (37°C, 5% CO₂)
Procedure:
-
Cell Culture and Seeding:
-
Culture lymphoma cells in suspension according to standard protocols.
-
Count the cells using a hemocytometer or an automated cell counter and assess viability (should be >95%).
-
Resuspend the cells in fresh complete medium to a final concentration of 5 x 10⁴ cells/mL.
-
Seed 100 µL of the cell suspension (5,000 cells/well) into each well of a 96-well plate.
-
Include wells with medium only for blank measurements.
-
-
This compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations (e.g., a range from 0.001 µM to 10 µM). Prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration.
-
Add 100 µL of the diluted this compound or vehicle control to the corresponding wells. The final volume in each well will be 200 µL.
-
-
Incubation:
-
Incubate the plate for 72 hours in a humidified incubator at 37°C with 5% CO₂.
-
-
CCK-8 Reagent Addition and Measurement:
-
After the incubation period, add 10 µL of the CCK-8 solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C. The incubation time may need to be optimized depending on the cell line's metabolic activity.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control (considered 100% viability).
-
Plot the percentage of cell viability against the log of the this compound concentration and use a non-linear regression analysis to determine the IC50 value.
-
Protocol 2: Cell Viability Assessment using CellTiter-Glo® Luminescent Assay
This protocol outlines a luminescent-based assay that quantifies ATP, an indicator of metabolically active cells.
Materials:
-
Lymphoma cell lines
-
Complete cell culture medium
-
This compound
-
DMSO
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Opaque-walled 96-well sterile culture plates
-
Multichannel pipette
-
Luminometer
Procedure:
-
Cell Culture and Seeding:
-
Follow the same procedure as described in Protocol 1, Step 1, but use opaque-walled 96-well plates to minimize luminescence signal cross-talk.
-
-
This compound Preparation and Treatment:
-
Follow the same procedure as described in Protocol 1, Step 2.
-
-
Incubation:
-
Incubate the plate for 72 hours in a humidified incubator at 37°C with 5% CO₂.
-
-
CellTiter-Glo® Reagent Addition and Measurement:
-
Equilibrate the 96-well plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes before use.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well (100 µL of reagent to 100 µL of medium).
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence from the blank wells.
-
Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control.
-
Plot the data and determine the IC50 value as described in Protocol 1, Step 5.
-
Conclusion
This compound demonstrates potent in vitro activity against a range of B-cell lymphoma cell lines, consistent with its mechanism of action as a highly selective PI3Kδ inhibitor. The provided protocols for the CCK-8 and CellTiter-Glo® assays offer robust and reproducible methods for researchers to quantify the efficacy of this compound in their specific lymphoma cell line models. These assays are crucial for preclinical drug evaluation and for elucidating the cellular response to targeted therapies.
References
Amdizalisib Cell Viability Assays: Application Notes and Protocols for Researchers
For Immediate Release
These application notes provide detailed protocols for assessing the in vitro efficacy of Amdizalisib (HMPL-689), a potent and selective inhibitor of phosphoinositide 3-kinase delta (PI3Kδ), on the viability of B-cell lymphoma cells. The following protocols for the widely used CellTiter-Glo® Luminescent Cell Viability Assay and the CCK-8 Colorimetric Assay are intended for researchers, scientists, and drug development professionals investigating novel therapeutics for hematological malignancies.
This compound is under investigation for the treatment of relapsed or refractory follicular lymphoma and other B-cell malignancies.[1][2] Its mechanism of action involves the inhibition of the PI3K/AKT signaling pathway, which is a critical pathway for the proliferation and survival of malignant B-cells. Accurate and reproducible methods for quantifying the cytotoxic and cytostatic effects of this compound are essential for preclinical research and development.
Mechanism of Action: PI3Kδ/AKT Signaling Pathway
This compound selectively targets the delta isoform of PI3K, a key enzyme in the B-cell receptor (BCR) signaling cascade.[1] Aberrant activation of the PI3K/AKT/mTOR pathway is a hallmark of many B-cell lymphomas, promoting cell growth, proliferation, and survival.[3][4][5][6] By inhibiting PI3Kδ, this compound effectively blocks the downstream signaling, leading to decreased cell viability in malignant B-cells.
Caption: PI3Kδ/AKT Signaling Pathway Inhibition by this compound.
Data Presentation: this compound IC50 Values
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. Preclinical studies have shown that this compound potently inhibits the survival of various B-cell lymphoma cell lines with IC50 values typically ranging from 0.005 to 5 µM. For accurate and reproducible IC50 determination, it is recommended to perform dose-response studies with a sufficient range of concentrations and appropriate incubation times.
| Cell Line Type | Assay Type | This compound (HMPL-689) Concentration Range | Incubation Time | Result (IC50) |
| B-cell Lymphoma | CellTiter-Glo® | 0.001 µM - 10 µM | 72 hours | 0.005 - 5 µM |
| B-cell Lymphoma | CCK-8 | 0.001 µM - 10 µM | 72 hours | 0.005 - 5 µM |
Experimental Protocols
The following are detailed protocols for performing cell viability assays with this compound on B-cell lymphoma cell lines.
Experimental Workflow Overview
References
- 1. pharmafocuseurope.com [pharmafocuseurope.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Activation of the PI3K/AKT/mTOR pathway in diffuse large B cell lymphoma: clinical significance and inhibitory effect of rituximab - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. Status of PI3K/Akt/mTOR Pathway Inhibitors in Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
Amdizalisib Kinase Activity Assay: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amdizalisib (formerly HMPL-689) is a potent and highly selective inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ).[1][2] The PI3K signaling pathway is crucial in regulating cell growth, proliferation, differentiation, and survival.[3][4] The delta isoform of PI3K is primarily expressed in hematopoietic cells and plays a key role in B-cell development and function. Aberrant activation of the PI3Kδ signaling pathway is implicated in the survival and proliferation of malignant B-cells, making it a promising therapeutic target for B-cell malignancies.[1] this compound is an ATP-competitive inhibitor of PI3Kδ currently under investigation for the treatment of hematological malignancies such as follicular lymphoma.[3][4]
These application notes provide a detailed protocol for determining the kinase activity of PI3Kδ and the inhibitory potential of this compound using a fluorescence polarization-based assay.
PI3K/AKT/mTOR Signaling Pathway
The PI3K pathway is a critical intracellular signaling cascade. Upon activation by upstream signals, such as B-cell receptor activation, PI3Kδ phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors like AKT. Activated AKT, in turn, phosphorylates a variety of substrates, leading to the activation of mTOR and subsequent regulation of cellular processes like cell growth, proliferation, and survival.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. HUTCHMED - ASH2020: Results from a Phase 1 Dose Escalation Study of HMPL-689, a Selective Oral PI3Kδ Inhibitor, in Chinese Patients with Relapsed/Refractory Lymphomas [hutch-med.com]
- 3. Preclinical pharmacokinetic characterization of this compound, a novel PI3Kδ inhibitor for the treatment of hematological malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mass balance, metabolism, and pharmacokinetics of [14C]this compound, a clinical-stage novel oral selective PI3Kδ inhibitor for the treatment of non-hodgkin’s lymphoma, in healthy Chinese volunteers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Amdizalisib Xenograft Model for Follicular Lymphoma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amdizalisib (HMPL-689) is a potent and highly selective oral inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ). The PI3Kδ signaling pathway is crucial for the activation, proliferation, and survival of B-cells.[1] In many B-cell malignancies, including follicular lymphoma (FL), this pathway is aberrantly activated, making PI3Kδ a key therapeutic target.[1] this compound has shown promising anti-tumor activity in preclinical models of B-cell lymphoma and is under clinical investigation for the treatment of relapsed or refractory follicular lymphoma.[2]
These application notes provide a detailed protocol for establishing and utilizing a follicular lymphoma xenograft model to evaluate the in vivo efficacy of this compound. The protocol is based on established methodologies for similar PI3Kδ inhibitors and follicular lymphoma cell lines.
Signaling Pathway
The PI3Kδ pathway plays a central role in B-cell receptor (BCR) signaling. Upon antigen binding to the BCR, a signaling cascade is initiated, leading to the activation of PI3Kδ. Activated PI3Kδ phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors such as AKT and BTK. This cascade ultimately promotes cell proliferation, survival, and differentiation. This compound selectively inhibits PI3Kδ, thereby blocking this pro-survival signaling in malignant B-cells.
Caption: PI3Kδ Signaling Pathway Inhibition by this compound.
Experimental Protocols
This section details the protocol for a follicular lymphoma xenograft study to evaluate the efficacy of this compound.
Cell Line Selection and Culture
-
Cell Lines: DOHH2 or SU-DHL-4 are commonly used human follicular lymphoma cell lines suitable for xenograft studies.
-
Culture Medium: RPMI-1640 supplemented with 10-20% fetal bovine serum (FBS), 1% penicillin-streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2. Cells should be in the logarithmic growth phase at the time of implantation.
Animal Model
-
Species: Immunocompromised mice, such as NOD/SCID (Non-obese diabetic/severe combined immunodeficiency) or similar strains, are required to prevent graft rejection.
-
Age/Sex: 6-8 week old female mice are typically used.
-
Acclimatization: Animals should be acclimatized for at least one week before the start of the experiment.
Experimental Workflow
Caption: Experimental Workflow for this compound Xenograft Model.
Detailed Methodology
-
Cell Preparation for Implantation:
-
Harvest follicular lymphoma cells (DOHH2 or SU-DHL-4) during the logarithmic growth phase.
-
Wash the cells twice with sterile phosphate-buffered saline (PBS).
-
Resuspend the cells in a 1:1 mixture of PBS and Matrigel® at a concentration of 1 x 10^7 cells/100 µL. Keep the cell suspension on ice.
-
-
Tumor Implantation:
-
Anesthetize the mice.
-
Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse using a 27-gauge needle.
-
-
Tumor Growth Monitoring and Group Randomization:
-
Monitor the mice for tumor formation.
-
Measure tumor dimensions twice weekly using a digital caliper. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
-
This compound Preparation and Administration:
-
This compound is an oral inhibitor.[3] Preclinical pharmacokinetic studies of this compound have been conducted, and this information can guide formulation.
-
Prepare a formulation of this compound for oral gavage. A common vehicle for preclinical oral formulations is 0.5% carboxymethylcellulose (CMC) in water.
-
The dosage will need to be optimized, but based on preclinical studies of PI3Kδ inhibitors, a starting dose in the range of 10-50 mg/kg, administered once or twice daily, can be considered.
-
The control group should receive the vehicle only.
-
-
Efficacy Evaluation:
-
Administer this compound or vehicle for a predefined period (e.g., 21-28 days).
-
Measure tumor volume and body weight twice weekly.
-
Monitor the animals for any signs of toxicity.
-
The primary endpoint is typically tumor growth inhibition (TGI), calculated as: TGI (%) = [1 - (Mean tumor volume of treated group at endpoint / Mean tumor volume of control group at endpoint)] x 100.
-
-
Endpoint and Tissue Collection:
-
Euthanize the mice when the tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or at the end of the treatment period.
-
Excise the tumors, weigh them, and process them for further analysis (e.g., histopathology, pharmacodynamic marker analysis).
-
Data Presentation
The following table presents representative data from a preclinical study of a PI3Kδ inhibitor in a lymphoma xenograft model. While specific in vivo efficacy data for this compound in a follicular lymphoma xenograft model is not publicly available, the data below from a similar compound, idelalisib, can serve as a reference for expected outcomes.
| Treatment Group | Dosage | Administration Route | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | Oral Gavage | 1250 ± 150 | - |
| Idelalisib | 50 mg/kg, BID | Oral Gavage | 480 ± 95 | 61.6 |
Note: This data is representative and based on studies of other PI3Kδ inhibitors. Actual results with this compound may vary.
Conclusion
This application note provides a comprehensive protocol for evaluating the in vivo efficacy of this compound in a follicular lymphoma xenograft model. The successful implementation of this model will enable researchers to assess the anti-tumor activity of this compound and to conduct further pharmacodynamic and biomarker studies, ultimately supporting its clinical development for the treatment of follicular lymphoma.
References
- 1. HUTCHMED - HUTCHMED Completes Patient Enrollment of Phase II Registration Trial of this compound in Follicular Lymphoma in China [hutch-med.com]
- 2. HUTCHMED - HUTCHMED Receives Breakthrough Therapy Designation in China for this compound (HMPL-689) for Treatment of Relapsed or Refractory Follicular Lymphoma [hutch-med.com]
- 3. Preclinical pharmacokinetic characterization of this compound, a novel PI3Kδ inhibitor for the treatment of hematological malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Dosing and Administration of Amdizalisib in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo dosing and administration of Amdizalisib (also known as HMPL-689), a potent and selective inhibitor of phosphoinositide 3-kinase delta (PI3Kδ), in mouse models. The information is intended to guide researchers in designing and executing preclinical studies to evaluate the pharmacokinetics and efficacy of this compound in the context of hematological malignancies.
Mechanism of Action and Signaling Pathway
This compound is a small molecule inhibitor that selectively targets the delta isoform of phosphoinositide 3-kinase (PI3Kδ). The PI3Kδ signaling pathway is a critical component of the B-cell receptor (BCR) pathway, which is frequently dysregulated in B-cell malignancies, leading to uncontrolled cell proliferation and survival.
Upon activation of the B-cell receptor, PI3Kδ is recruited to the cell membrane where it phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors such as Akt and Bruton's tyrosine kinase (BTK). This cascade ultimately promotes cell growth, proliferation, and survival. By inhibiting PI3Kδ, this compound effectively blocks this signaling cascade, leading to the suppression of malignant B-cell activity.
Pharmacokinetic Profile in Mice
Preclinical studies have characterized the pharmacokinetic (PK) profile of this compound in mice, demonstrating favorable properties for in vivo research.[1][2]
Data Presentation: Pharmacokinetic Parameters
The following tables summarize the key pharmacokinetic parameters of this compound in male ICR mice following a single intravenous (IV) or oral (PO) administration.
Table 1: Dosing and Formulation for Pharmacokinetic Studies in Mice [1]
| Parameter | Intravenous (IV) Administration | Oral (PO) Administration |
| Dose | 2.5 mg/kg | 10 mg/kg |
| Formulation | 10% Solutol HS 15, 10% ethanol, 80% physiological saline | 0.5% CMC-Na (pH 2.1, adjusted with hydrochloric acid) |
| Administration Volume | 10 mL/kg body weight | 10 mL/kg body weight |
Table 2: Key Pharmacokinetic Parameters of this compound in Mice [1]
| Parameter | Intravenous (IV) (2.5 mg/kg) | Oral (PO) (10 mg/kg) |
| Cmax (ng/mL) | 1150 ± 147 | 353 ± 65.4 |
| Tmax (h) | 0.083 | 1.17 ± 0.41 |
| AUC(0-t) (hng/mL) | 913 ± 135 | 1540 ± 296 |
| AUC(0-inf) (hng/mL) | 917 ± 136 | 1550 ± 297 |
| t1/2 (h) | 1.63 ± 0.28 | 2.21 ± 0.35 |
| CL (L/h/kg) | 2.73 ± 0.40 | - |
| Vz (L/kg) | 6.38 ± 0.77 | - |
| Bioavailability (%) | - | 42.1 ± 7.9 |
Data are presented as mean ± standard deviation.
Experimental Protocols
Detailed protocols for pharmacokinetic and efficacy studies are crucial for obtaining reliable and reproducible data.
Protocol 1: Pharmacokinetic Study in Mice
This protocol outlines the procedure for assessing the pharmacokinetic profile of this compound in mice.[1]
Materials:
-
This compound (HMPL-689)
-
Vehicle for IV administration: 10% Solutol HS 15, 10% ethanol, 80% physiological saline
-
Vehicle for PO administration: 0.5% Carboxymethylcellulose sodium (CMC-Na) in water, pH adjusted to 2.1 with hydrochloric acid
-
Male ICR mice (or other appropriate strain)
-
Standard laboratory equipment for dosing and blood collection
Procedure:
-
Animal Acclimation: Acclimate mice to the laboratory environment for at least one week prior to the experiment.
-
Fasting: Fast mice overnight with free access to water before dosing.[1]
-
Dosing:
-
Blood Sampling: Collect blood samples (e.g., via retro-orbital sinus or tail vein) at predetermined time points. Suggested time points include: pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 6, 8, 12, and 24 hours post-dose.[1]
-
Plasma Preparation: Process blood samples to obtain plasma and store at -80°C until analysis.
-
Bioanalysis: Analyze plasma concentrations of this compound using a validated analytical method, such as LC-MS/MS.
-
Data Analysis: Calculate pharmacokinetic parameters using appropriate software.
Protocol 2: In Vivo Efficacy Study in a Lymphoma Xenograft Model
While specific preclinical efficacy studies for this compound in mouse models of lymphoma are not extensively detailed in the public domain, a general protocol for a subcutaneous xenograft model can be adapted. This protocol is based on standard methodologies for evaluating anti-tumor efficacy.
Materials:
-
This compound (HMPL-689)
-
Appropriate vehicle for oral administration (e.g., 0.5% CMC-Na)
-
Human lymphoma cell line (e.g., a follicular lymphoma or diffuse large B-cell lymphoma cell line)
-
Immunocompromised mice (e.g., NOD-SCID or NSG)
-
Matrigel (optional)
-
Calipers for tumor measurement
Procedure:
-
Cell Culture: Culture the selected human lymphoma cell line under standard conditions.
-
Tumor Cell Implantation:
-
Harvest cells and resuspend in a suitable medium, with or without Matrigel.
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers at regular intervals. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Randomization and Treatment Initiation: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Dosing:
-
Treatment Group: Administer this compound orally at a specified dose and schedule (e.g., once or twice daily). Doses used in clinical trials for other PI3Kδ inhibitors have ranged from 25 mg to 150 mg twice daily, which can be allometrically scaled to determine an appropriate starting dose range for mice.
-
Control Group: Administer the vehicle alone following the same schedule.
-
-
Efficacy Endpoints:
-
Tumor Growth Inhibition (TGI): Continue to measure tumor volume throughout the study. TGI can be calculated at the end of the study.
-
Body Weight: Monitor the body weight of the mice as an indicator of toxicity.
-
Survival: In some studies, treatment may continue until a pre-defined endpoint, such as tumor volume reaching a specific size or the development of adverse clinical signs, to assess effects on survival.
-
-
Data Analysis: Analyze and compare tumor growth and survival data between the treatment and control groups.
Conclusion
This compound has demonstrated a favorable pharmacokinetic profile in mice, supporting its use in preclinical in vivo studies. The provided protocols for pharmacokinetic and efficacy studies offer a foundation for researchers to investigate the therapeutic potential of this PI3Kδ inhibitor in mouse models of hematological malignancies. Careful consideration of the experimental design, including the choice of animal model, dosing regimen, and relevant endpoints, is essential for generating robust and translatable data.
References
- 1. Preclinical pharmacokinetic characterization of this compound, a novel PI3Kδ inhibitor for the treatment of hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical pharmacokinetic characterization of this compound, a novel PI3Kδ inhibitor for the treatment of hematological malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Throughput Flow Cytometry Analysis of B-Cell Activation Following Amdizalisib Treatment
Abstract
This application note provides a detailed protocol for the analysis of B-cell activation in the presence of Amdizalisib, a potent and selective phosphatidylinositol 3-kinase delta (PI3Kδ) inhibitor.[1] The described methodology utilizes multi-color flow cytometry to quantitatively assess the expression of key activation and differentiation markers on B-lymphocytes. This high-throughput approach is suitable for researchers, scientists, and drug development professionals engaged in immunology, oncology, and the preclinical evaluation of B-cell targeted therapies. The protocol outlines B-cell isolation, in vitro activation, this compound treatment, and subsequent staining for flow cytometric analysis. Representative data are presented in tabular format for clear interpretation, and key experimental and signaling pathways are visualized using Graphviz diagrams.
Introduction
B-lymphocytes are central players in the adaptive immune response, primarily through the production of antibodies. Upon activation, B-cells undergo a complex process of proliferation and differentiation into plasma cells and memory B-cells. The B-cell receptor (BCR) signaling cascade is a critical pathway initiating this activation. The phosphatidylinositol 3-kinase (PI3K) pathway, particularly the delta isoform (PI3Kδ), is a key downstream mediator of BCR signaling and is crucial for B-cell survival and proliferation.[2][3] Dysregulation of the PI3Kδ pathway is implicated in various B-cell malignancies and autoimmune diseases, making it a prime target for therapeutic intervention.[4]
This compound is a novel, orally administered, potent, and highly selective inhibitor of PI3Kδ.[1] Its mechanism of action involves blocking the PI3Kδ signaling cascade, thereby impeding the aberrant activation and proliferation of malignant B-cells.[1][2] Flow cytometry is a powerful technique for single-cell analysis, enabling the precise quantification of cell surface and intracellular protein expression.[5][6][7] This application note details a robust flow cytometry-based assay to evaluate the inhibitory effect of this compound on B-cell activation. The assay quantifies changes in the expression of key B-cell markers, including the pan-B-cell marker CD19, the activation markers CD69 and CD86, and the differentiation markers CD27 and CD38.
Materials and Methods
Reagents and Materials
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RosetteSep™ Human B Cell Enrichment Cocktail (STEMCELL Technologies)
-
RPMI-1640 Medium (Gibco)
-
Fetal Bovine Serum (FBS), Heat-Inactivated (Gibco)
-
Penicillin-Streptomycin (Gibco)
-
Anti-B-cell receptor (BCR) antibody (e.g., Anti-IgM/IgG)
-
CD40 Ligand (CD40L)
-
Interleukin-4 (IL-4)
-
This compound (HMPL-689)
-
Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS)
-
FACS Buffer (PBS with 2% FBS)
-
Fluorochrome-conjugated antibodies:
-
Anti-Human CD19 (e.g., PerCP-Cy5.5)
-
Anti-Human CD69 (e.g., PE)
-
Anti-Human CD86 (e.g., FITC)
-
Anti-Human CD27 (e.g., APC)
-
Anti-Human CD38 (e.g., PE-Cy7)
-
-
Viability Dye (e.g., Propidium Iodide or a fixable viability stain)
-
96-well U-bottom cell culture plates
-
Flow cytometer (e.g., BD FACSCanto™ II or similar)
Experimental Protocols
B-Cell Isolation from PBMCs
-
Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Enrich for B-cells using a negative selection method, such as the RosetteSep™ Human B Cell Enrichment Cocktail, according to the manufacturer's instructions.
-
Assess the purity of the isolated CD19+ B-cells by flow cytometry. A purity of >95% is recommended.
-
Resuspend the purified B-cells in complete RPMI-1640 medium (containing 10% FBS and 1% Penicillin-Streptomycin) at a concentration of 1 x 10^6 cells/mL.
In Vitro B-Cell Activation and this compound Treatment
-
Seed 1 x 10^5 purified B-cells per well in a 96-well U-bottom plate.
-
Prepare a stock solution of this compound in DMSO. Further dilute in complete RPMI-1640 to the desired final concentrations (e.g., 0.1 nM, 1 nM, 10 nM, 100 nM, 1 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Add the diluted this compound or vehicle control (DMSO) to the respective wells and pre-incubate for 1 hour at 37°C in a 5% CO2 incubator.
-
Prepare a B-cell activation cocktail containing anti-BCR antibody (e.g., 10 µg/mL anti-IgM/IgG), CD40L (e.g., 1 µg/mL), and IL-4 (e.g., 20 ng/mL) in complete RPMI-1640.
-
Add the activation cocktail to all wells except for the unstimulated control wells.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
Staining for Flow Cytometry
-
Harvest the cells from each well into FACS tubes.
-
Wash the cells twice with 200 µL of cold FACS buffer by centrifuging at 300 x g for 5 minutes.
-
Resuspend the cell pellets in 100 µL of FACS buffer containing the pre-titrated fluorochrome-conjugated antibodies (anti-CD19, anti-CD69, anti-CD86, anti-CD27, and anti-CD38).
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with 200 µL of cold FACS buffer.
-
Resuspend the cells in 200 µL of FACS buffer.
-
If using a non-fixable viability dye like Propidium Iodide, add it to the samples immediately before acquisition.
-
Acquire the samples on a flow cytometer. Collect a sufficient number of events (e.g., at least 10,000 CD19+ events) for robust statistical analysis.
Data Presentation
The following tables summarize hypothetical quantitative data from the flow cytometry analysis, demonstrating the dose-dependent effect of this compound on B-cell activation and differentiation markers.
Table 1: Effect of this compound on the Expression of B-Cell Activation Markers
| This compound Conc. | % CD69+ of CD19+ cells | MFI of CD69 on CD19+ cells | % CD86+ of CD19+ cells | MFI of CD86 on CD19+ cells |
| Unstimulated | 5.2 ± 1.1 | 150 ± 25 | 8.1 ± 1.5 | 200 ± 30 |
| Vehicle (0 nM) | 85.6 ± 4.3 | 2500 ± 310 | 78.9 ± 5.1 | 1800 ± 250 |
| 0.1 nM | 75.3 ± 3.9 | 2100 ± 280 | 69.2 ± 4.8 | 1500 ± 210 |
| 1 nM | 55.1 ± 3.1 | 1500 ± 190 | 48.7 ± 3.5 | 1000 ± 150 |
| 10 nM | 25.8 ± 2.5 | 800 ± 110 | 22.4 ± 2.8 | 500 ± 80 |
| 100 nM | 10.3 ± 1.8 | 300 ± 50 | 12.1 ± 2.1 | 250 ± 40 |
| 1 µM | 6.1 ± 1.2 | 160 ± 30 | 9.5 ± 1.7 | 210 ± 35 |
MFI: Median Fluorescence Intensity. Data are presented as mean ± standard deviation.
Table 2: Effect of this compound on the Expression of B-Cell Differentiation Markers
| This compound Conc. | % CD27+ of CD19+ cells | % CD38+ of CD19+ cells | % CD27+CD38+ of CD19+ cells |
| Unstimulated | 15.2 ± 2.1 | 10.5 ± 1.9 | 2.1 ± 0.5 |
| Vehicle (0 nM) | 45.8 ± 3.7 | 55.2 ± 4.1 | 35.6 ± 3.2 |
| 0.1 nM | 40.1 ± 3.5 | 48.9 ± 3.8 | 30.1 ± 2.9 |
| 1 nM | 32.5 ± 2.9 | 39.1 ± 3.3 | 22.5 ± 2.5 |
| 10 nM | 22.7 ± 2.4 | 25.8 ± 2.7 | 12.8 ± 1.9 |
| 100 nM | 18.3 ± 2.2 | 15.4 ± 2.1 | 5.4 ± 1.1 |
| 1 µM | 16.1 ± 2.0 | 11.2 ± 1.8 | 2.8 ± 0.7 |
Data are presented as mean ± standard deviation.
Mandatory Visualizations
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Idelalisib —targeting PI3Kδ in patients with B cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Idelalisib — A PI3Kδ Inhibitor for B-Cell Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activated PI3Kδ breaches multiple B cell tolerance checkpoints and causes autoantibody production - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative Analysis of B-Cell Subpopulations in Bone Marrow by Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantitative Analysis of B-Cell Subpopulations in Bone Marrow by Flow Cytometry | Springer Nature Experiments [experiments.springernature.com]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
Application Notes and Protocols for Amdizalisib and BCL-2 Inhibitor Synergy Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The targeted inhibition of survival pathways in cancer cells is a cornerstone of modern oncology research. In B-cell malignancies, two critical pathways governing proliferation and apoptosis are the Phosphoinositide 3-kinase (PI3K) pathway and the B-cell lymphoma 2 (BCL-2) regulated intrinsic apoptosis pathway. Amdizalisib, a potent and selective inhibitor of the delta isoform of PI3K (PI3Kδ), and BCL-2 inhibitors, such as venetoclax, represent promising therapeutic agents that target these respective pathways.[1][2] Preclinical evidence suggests a strong synergistic potential when combining these two classes of drugs.[1][3]
The PI3Kδ signaling pathway is frequently overactive in B-cell cancers, promoting cell survival and proliferation.[4][5] this compound effectively blocks this pathway, leading to anti-tumor activity.[1][6] The BCL-2 protein is an anti-apoptotic protein that is often overexpressed in cancer cells, allowing them to evade programmed cell death.[7][8] BCL-2 inhibitors, like venetoclax, bind to BCL-2, releasing pro-apoptotic proteins and triggering apoptosis.[2][7][8] The combination of a PI3Kδ inhibitor and a BCL-2 inhibitor is hypothesized to exert a synergistic anti-tumor effect by simultaneously blocking a key survival and proliferation pathway while promoting apoptosis. Studies with other PI3K inhibitors have shown that blocking the PI3K/AKT/mTOR pathway can sensitize cancer cells to BCL-2 antagonists.[9][10] A preclinical study has indicated that this compound, in combination with venetoclax, demonstrates significant anti-tumor activity in B-cell lymphoma models.[1]
These application notes provide a framework for researchers to investigate the synergistic effects of this compound and BCL-2 inhibitors in relevant cancer cell line models. Included are template tables for data presentation and detailed protocols for key in vitro experiments.
Data Presentation
Quantitative data from synergy studies should be organized for clear interpretation and comparison. The following tables are templates for presenting data from cell viability, combination index, and apoptosis assays.
Table 1: Single Agent and Combination IC50 Values for this compound and BCL-2 Inhibitor in [Cell Line Name]
| Treatment | IC50 (nM) |
| This compound | Enter Value |
| BCL-2 Inhibitor (e.g., Venetoclax) | Enter Value |
| This compound + BCL-2 Inhibitor (Ratio 1:1) | Enter Value |
| This compound + BCL-2 Inhibitor (Ratio X:Y) | Enter Value |
| This compound + BCL-2 Inhibitor (Ratio Y:X) | Enter Value |
Table 2: Combination Index (CI) Values for this compound and a BCL-2 Inhibitor
The Combination Index (CI) is calculated using the Chou-Talalay method, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[9][11]
| This compound (nM) | BCL-2 Inhibitor (nM) | Fraction Affected (Fa) | Combination Index (CI) | Interpretation |
| Concentration 1 | Concentration A | Value | Value | Synergy/Additive/Antagonism |
| Concentration 2 | Concentration B | Value | Value | Synergy/Additive/Antagonism |
| Concentration 3 | Concentration C | Value | Value | Synergy/Additive/Antagonism |
| Concentration 4 | Concentration D | Value | Value | Synergy/Additive/Antagonism |
Table 3: Apoptosis Induction by this compound and BCL-2 Inhibitor in [Cell Line Name] at [Time Point]
| Treatment Group | Concentration (nM) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) | Total % Apoptotic Cells |
| Vehicle Control | - | Value | Value | Value |
| This compound | Value | Value | Value | Value |
| BCL-2 Inhibitor | Value | Value | Value | Value |
| This compound + BCL-2 Inhibitor | Value + Value | Value | Value | Value |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound and a BCL-2 inhibitor, alone and in combination, on cancer cell lines. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[12][13][14]
Materials:
-
Cancer cell line of interest (e.g., a B-cell lymphoma cell line)
-
Complete cell culture medium
-
This compound
-
BCL-2 inhibitor (e.g., Venetoclax)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[13]
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Drug Treatment: Prepare serial dilutions of this compound and the BCL-2 inhibitor in culture medium. For combination studies, prepare mixtures at fixed ratios (e.g., 1:1, 1:2, 2:1 based on their respective IC50 values).
-
Remove the medium from the wells and add 100 µL of medium containing the single drugs or drug combinations. Include wells with vehicle control (e.g., DMSO).
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[12]
-
Formazan Solubilization: Add 100 µL of DMSO to each well and mix thoroughly to dissolve the formazan crystals.[13]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 values for each single agent and combination. Use software such as CompuSyn to calculate the Combination Index (CI).[15]
Apoptosis Assay (Annexin V/PI Flow Cytometry)
This protocol is for quantifying the induction of apoptosis by this compound and a BCL-2 inhibitor, alone and in combination. Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while propidium iodide (PI) stains necrotic cells.[16][17]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
BCL-2 inhibitor (e.g., Venetoclax)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound, the BCL-2 inhibitor, or the combination at predetermined concentrations (e.g., their respective IC50 values) for 24 or 48 hours. Include a vehicle-treated control group.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[18]
-
Sample Preparation for Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer immediately. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cell populations.[17]
Visualizations
Caption: PI3Kδ Signaling Pathway and this compound's Point of Action.
Caption: Intrinsic Apoptosis Pathway and BCL-2 Inhibitor's Point of Action.
Caption: Experimental Workflow for this compound and BCL-2 Inhibitor Synergy Study.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Mechanisms of action of the BCL-2 inhibitor venetoclax in multiple myeloma: a literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeted inhibition of PI3Kα/δ is synergistic with BCL-2 blockade in genetically defined subtypes of DLBCL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. HUTCHMED - HUTCHMED Completes Patient Enrollment of Phase II Registration Trial of this compound in Follicular Lymphoma in China [hutch-med.com]
- 5. onclive.com [onclive.com]
- 6. Preclinical pharmacokinetic characterization of this compound, a novel PI3Kδ inhibitor for the treatment of hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. VENCLEXTA® (venetoclax tablets) | Mechanism Of Action [venclextahcp.com]
- 8. drugs.com [drugs.com]
- 9. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Coordinate PI3K pathway and Bcl-2 family disruption in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Drug Combination Studies and Their Synergy Quantification Using the Chou-Talalay Method | Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 12. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. broadpharm.com [broadpharm.com]
- 15. researchgate.net [researchgate.net]
- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 18. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
Troubleshooting & Optimization
Amdizalisib solubility in DMSO and cell culture media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and use of Amdizalisib in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a potent and highly selective inhibitor of the phosphoinositide 3-kinase delta (PI3Kδ) isoform. The PI3Kδ signaling pathway is crucial for the activation, proliferation, and survival of B-cells, making it a key target in the research of B-cell malignancies and certain inflammatory and autoimmune diseases.
Q2: In what solvents is this compound soluble?
This compound is soluble in dimethyl sulfoxide (DMSO).
Q3: What is the recommended storage condition for this compound stock solutions?
It is recommended to store this compound stock solutions at -20°C for short-term storage and -80°C for long-term storage to maintain stability. Avoid repeated freeze-thaw cycles.
Q4: What is the maximum recommended final concentration of DMSO in cell culture media?
To avoid cytotoxic effects, the final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5%, and ideally at or below 0.1%. It is crucial to include a vehicle control (media with the same final concentration of DMSO) in your experiments.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation upon dilution in aqueous media | This compound has low aqueous solubility. | Perform a serial dilution of the DMSO stock solution into the cell culture medium. Add the concentrated stock solution dropwise to the medium while gently vortexing to ensure proper mixing. Pre-warming the cell culture medium to 37°C may also aid in solubility. |
| Inconsistent experimental results | Degradation of this compound in solution. | Prepare fresh working solutions from a frozen stock for each experiment. Avoid prolonged storage of diluted solutions in cell culture media. Ensure the DMSO stock has been stored properly at -20°C or -80°C and protected from light. |
| Cell toxicity observed in control wells | High final concentration of DMSO. | Ensure the final DMSO concentration in all wells, including controls, is below 0.5% and preferably at or below 0.1%. Perform a DMSO toxicity test on your specific cell line to determine the maximum tolerable concentration. |
| Low potency or lack of expected biological effect | Incorrect concentration of this compound. | Verify the calculations for your stock and working solution concentrations. Ensure the compound was fully dissolved in DMSO before preparing further dilutions. Consider performing a dose-response curve to determine the optimal concentration for your experimental model. |
Quantitative Data Summary
| Solvent | Solubility |
| Dimethyl Sulfoxide (DMSO) | ≥ 20 mg/mL |
Experimental Protocols
Preparation of this compound Stock Solution (10 mM in DMSO)
Materials:
-
This compound powder (Molecular Weight: 390.83 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Weighing: Accurately weigh out 3.91 mg of this compound powder using an analytical balance in a sterile environment (e.g., a chemical fume hood or a designated clean area).
-
Dissolving: Transfer the weighed this compound to a sterile microcentrifuge tube. Add 1 mL of anhydrous DMSO to the tube.
-
Mixing: Vortex the solution thoroughly until the this compound is completely dissolved. Visually inspect the solution to ensure no solid particles remain.
-
Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C for short-term use or -80°C for long-term storage.
Preparation of Working Solutions in Cell Culture Media
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium (e.g., DMEM, RPMI-1640) supplemented as required for your cell line
-
Sterile serological pipettes and pipette tips
-
Sterile conical tubes or microcentrifuge tubes
Procedure:
-
Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Intermediate Dilution (Optional but Recommended): To minimize the risk of precipitation, it is advisable to perform an intermediate dilution. For example, prepare a 1 mM intermediate solution by diluting 10 µL of the 10 mM stock into 90 µL of sterile cell culture medium.
-
Final Dilution: Further dilute the intermediate solution or the stock solution into pre-warmed (37°C) cell culture medium to achieve the desired final concentration for your experiment. For example, to prepare a 10 µM working solution, add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium. This will result in a final DMSO concentration of 0.1%.
-
Mixing: Gently mix the working solution by pipetting up and down or by gentle inversion. Avoid vigorous vortexing which can cause foaming of the medium.
-
Application: Use the freshly prepared working solution to treat your cells immediately.
Note: Always prepare a vehicle control with the same final concentration of DMSO as your highest this compound concentration.
Visualizations
Caption: this compound inhibits the PI3Kδ signaling pathway.
Caption: Workflow for preparing this compound solutions.
Troubleshooting Amdizalisib precipitation in aqueous buffers
Technical Support Center: Amdizalisib
Welcome to the this compound Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the handling and use of this compound in experimental settings, with a specific focus on addressing challenges related to its solubility in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as HMPL-689) is a potent and highly selective oral inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ).[1][2] The PI3K pathway is crucial for cell proliferation, survival, and growth. In many cancers, particularly hematological malignancies, this pathway is overactivated.[3] By selectively inhibiting the PI3Kδ isoform, which is predominantly expressed in leukocytes, this compound disrupts B-cell receptor (BCR) signaling. This prevents the activation of downstream molecules like AKT, leading to decreased proliferation and the induction of cell death in malignant B-cells.[2][3] This targeted approach aims to spare normal cells and minimize side effects.[2]
PI3K/AKT Signaling Pathway Inhibition by this compound
Caption: this compound selectively inhibits PI3Kδ, blocking the PI3K/AKT pathway.
Q2: What are the key physicochemical properties of this compound?
This compound is a small molecule with poor aqueous solubility. Understanding its properties is key to preventing precipitation. Key data is summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₉H₁₅ClN₈ | [1][4] |
| Molecular Weight | 390.84 g/mol | [4] |
| Aqueous Solubility | 0.025 mg/mL (at pH 7.78) | [5] |
| Calculated LogP (AlogP) | 3.47 | [4] |
| Basic pKa | 3.88 | [4] |
| Plasma Protein Binding | ~90% | [5][6][7] |
The low basic pKa and positive LogP value indicate that this compound is a weakly basic, lipophilic compound, which contributes to its low solubility in neutral aqueous buffers.
Troubleshooting Guide: Precipitation Issues
Q3: My this compound, prepared from a DMSO stock, precipitated immediately after dilution into a neutral aqueous buffer (e.g., PBS pH 7.4). What happened?
This is a common issue for poorly soluble compounds like this compound. The high solubility in an organic solvent like DMSO does not guarantee solubility when diluted into an aqueous system. Precipitation occurs when the concentration of this compound in the final aqueous solution exceeds its maximum solubility limit in that specific buffer.
Troubleshooting Steps:
-
Lower the Final Concentration: The most straightforward solution is to decrease the final working concentration of this compound in your experiment.
-
Modify the Buffer pH: this compound is a weak base with a pKa of 3.88.[4] Its solubility is pH-dependent and will increase in more acidic conditions (pH < pKa) where the molecule becomes protonated (ionized). Consider if your experimental system can tolerate a slightly lower pH buffer (e.g., pH 6.0-6.5).
-
Incorporate a Surfactant or Co-solvent: For in vitro assays, adding a small, non-interfering amount of a surfactant (e.g., Tween-20, Pluronic F-127) or a co-solvent (e.g., ethanol, polyethylene glycol) to the final aqueous buffer can help maintain solubility.[8] Always run a vehicle control to ensure the additive does not affect your experimental outcome.
-
Check the DMSO Percentage: Ensure the final concentration of DMSO in your aqueous solution is as low as possible, typically recommended to be below 0.5% or 0.1% for cell-based assays, as DMSO itself can have biological effects.
Troubleshooting Workflow for this compound Precipitation
Caption: A decision tree for troubleshooting this compound precipitation.
Q4: What is the recommended procedure for preparing this compound solutions for in vitro experiments?
Following a standardized protocol can significantly reduce the risk of precipitation.
Experimental Protocol: Preparation of this compound Working Solutions
Objective: To prepare a soluble this compound working solution in an aqueous buffer from a high-concentration DMSO stock.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Target aqueous buffer (e.g., PBS, Tris, or cell culture medium), pre-warmed to 37°C
-
Sterile microcentrifuge tubes or polypropylene tubes
-
Vortex mixer
Methodology:
-
Prepare High-Concentration Stock Solution (e.g., 10-20 mM): a. Weigh the required amount of this compound powder in a sterile tube. b. Add the calculated volume of 100% DMSO to achieve the desired stock concentration. c. Vortex thoroughly until the powder is completely dissolved. A brief sonication may be used if necessary. d. Store this stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Prepare Intermediate Dilution (Optional but Recommended): a. To minimize the amount of DMSO transferred, you can perform an intermediate dilution of your stock in 100% DMSO. For example, dilute the 20 mM stock to 2 mM in DMSO.
-
Prepare Final Working Solution (Serial Dilution Method): a. Pre-warm your target aqueous buffer to the experimental temperature (e.g., 37°C). This can slightly improve solubility compared to using a cold buffer. b. Add the DMSO stock solution to the pre-warmed buffer in a dropwise or stepwise manner while vortexing or stirring the buffer. Crucially, do not add the aqueous buffer to the DMSO stock , as this will cause the drug to crash out of solution. c. Ensure the final DMSO concentration remains below 0.5%. d. Visually inspect the final solution for any signs of cloudiness or precipitate. If observed, the concentration is too high for that buffer condition.
Logical Relationship: pH and this compound Solubility
Caption: The effect of pH on the ionization state and solubility of this compound.
References
- 1. This compound (HMPL-689) | PI3Kδ inhibitor | Probechem Biochemicals [probechem.com]
- 2. This compound | C19H15ClN8 | CID 118981804 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. Compound: this compound (CHEMBL4438249) - ChEMBL [ebi.ac.uk]
- 5. Preclinical pharmacokinetic characterization of this compound, a novel PI3Kδ inhibitor for the treatment of hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Preclinical pharmacokinetic characterization of this compound, a novel PI3Kδ inhibitor for the treatment of hematological malignancies [frontiersin.org]
- 7. Preclinical pharmacokinetic characterization of this compound, a novel PI3Kδ inhibitor for the treatment of hematological malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pharmtech.com [pharmtech.com]
Amdizalisib In Vitro Experimentation: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the use of Amdizalisib (HMPL-689) in in vitro experiments. It includes frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (also known as HMPL-689) is a potent and highly selective oral inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ).[1] PI3Kδ is a crucial enzyme in the B-cell receptor (BCR) signaling pathway, which is often abnormally activated in B-cell malignancies, promoting cell survival and proliferation.[1][2] By inhibiting PI3Kδ, this compound disrupts this signaling cascade, leading to the inhibition of cancer cell growth and the induction of apoptosis.[3] Its high selectivity for the δ isoform over other PI3K isoforms (α, β, γ) minimizes off-target effects.[1]
Q2: What is the recommended starting concentration range for in vitro experiments?
The optimal concentration of this compound is highly dependent on the cell line and the specific assay being performed. Based on preclinical data, this compound is effective at low nanomolar concentrations.
-
Biochemical and Cellular Assays: IC50 values (the concentration required to inhibit 50% of the biological activity) have been reported in the range of 0.8 to 3 nM.[1]
-
Cell Viability/Proliferation Assays: A good starting point for a dose-response curve is to use a logarithmic dilution series centered around the expected IC50. We recommend a broad range initially (e.g., 0.1 nM to 10 µM) to determine the sensitivity of your specific cell line.
Q3: Which cell lines are most sensitive to this compound?
This compound is most effective against malignant B-cells where the PI3Kδ pathway is a key driver of survival.[1] Cell lines derived from B-cell lymphomas, such as follicular lymphoma and other non-Hodgkin's lymphomas, are expected to be particularly sensitive.[3][4] Sensitivity is often correlated with the dependence of the cell line on the BCR signaling pathway.[5]
Q4: How should this compound be prepared and stored for in vitro use?
-
Solvent: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM).
-
Stock Solution Storage: Aliquot the stock solution into small, single-use volumes and store at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.
-
Working Solutions: Prepare fresh working solutions for each experiment by diluting the stock solution in the appropriate cell culture medium. Ensure the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Troubleshooting Guide
Problem: I am observing little to no effect of this compound on my cells.
This is a common issue that can arise from several factors. Follow this guide to troubleshoot the problem.
| Possible Cause | Recommended Action |
| Sub-optimal Drug Concentration | The initial concentration may be too low for your specific cell line. Perform a dose-response experiment using a wider range of concentrations (e.g., 10-fold dilutions from 1 nM to 10 µM) to determine the IC50 value.[6] |
| Low Cell Line Sensitivity | Your cell line may not be dependent on the PI3Kδ signaling pathway for survival. Confirm the expression and activation of PI3Kδ pathway components (e.g., p-AKT) in your cell line via Western blot. Consider testing a positive control cell line known to be sensitive to PI3Kδ inhibition. |
| High Serum Content in Media | This compound has high plasma protein binding (approximately 90%).[7][8] Serum proteins in the culture medium can bind to the compound, reducing its effective concentration. Try performing the assay in a lower serum concentration (e.g., 1-5% FBS) or in serum-free media, if appropriate for your cells. |
| Drug Degradation | The compound may have degraded due to improper storage or handling. Prepare a fresh stock solution from powder and ensure it is stored correctly in single-use aliquots. |
| Assay Incubation Time | The effect of the inhibitor may be time-dependent.[6] Consider extending the incubation time (e.g., 48 or 72 hours) to allow for sufficient induction of downstream effects like apoptosis. |
Problem: I am seeing high variability between my experimental replicates.
| Possible Cause | Recommended Action |
| Inconsistent Cell Seeding | Uneven cell numbers across wells will lead to variable results. Ensure you have a single-cell suspension and use a calibrated multichannel pipette for seeding. Perform a cell count immediately before plating. |
| Drug Precipitation | High concentrations of this compound may precipitate out of aqueous culture media. Visually inspect the media for any precipitate after adding the drug. Ensure the stock solution is fully dissolved in DMSO before diluting into the medium and vortex gently. |
| Edge Effects in Multi-well Plates | Evaporation from the outer wells of a 96-well plate can concentrate the drug and affect cell growth. Avoid using the outermost wells for experimental samples; instead, fill them with sterile PBS or media. |
Data Summary
Table 1: Reported In Vitro Efficacy of this compound
| Assay Type | Target | IC50 Value | Source |
| Biochemical Assay | PI3Kδ | 0.8 - 3 nM | [1] |
| Cellular Assay | PI3Kδ | 0.8 - 3 nM | [1] |
| Human Whole Blood Assay | PI3Kδ | 0.8 - 3 nM | [1] |
Key Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol determines the concentration of this compound that inhibits cell viability by 50% (IC50).
Materials:
-
B-cell lymphoma cell line
-
Complete culture medium (e.g., RPMI-1640 + 10% FBS)
-
This compound stock solution (10 mM in DMSO)
-
96-well flat-bottom cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
Procedure:
-
Cell Seeding: Harvest cells in logarithmic growth phase. Count and seed them into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the plate and add 100 µL of the drug-containing medium to the respective wells. Include "vehicle control" (medium with DMSO, same final concentration as the highest this compound dose) and "no-cell" blank wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.[9]
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well. Mix thoroughly on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Subtract the average absorbance of the blank wells from all other wells. Calculate cell viability as a percentage of the vehicle control [(Absorbance of treated well / Average absorbance of control wells) x 100]. Plot the viability against the log of this compound concentration and use non-linear regression to determine the IC50 value.[6]
Protocol 2: Western Blot for PI3K/AKT Pathway Inhibition
This protocol verifies that this compound inhibits its target by measuring the phosphorylation of AKT, a key downstream effector of PI3Kδ.
Materials:
-
Cell line of interest
-
This compound
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-AKT (Ser473), Rabbit anti-total-AKT
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow until they reach ~80% confluency. Treat the cells with various concentrations of this compound (e.g., 0, 10 nM, 100 nM, 1 µM) for a short duration (e.g., 2-4 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them by adding 100-200 µL of ice-cold RIPA buffer to each well. Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
SDS-PAGE: Normalize the protein amounts for all samples. Denature the protein by boiling in Laemmli sample buffer. Load 20-30 µg of protein per lane onto an SDS-PAGE gel and run until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody for phospho-AKT (e.g., at a 1:1000 dilution) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST. Incubate with the HRP-conjugated secondary antibody (e.g., at a 1:5000 dilution) for 1 hour at room temperature. Wash again and apply the ECL substrate.
-
Imaging: Capture the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, strip the membrane and re-probe with the primary antibody for total AKT, followed by the secondary antibody and detection steps. A decrease in the p-AKT/total-AKT ratio will confirm pathway inhibition.[10]
Visualizations
Caption: this compound inhibits PI3Kδ, blocking the BCR signaling pathway and reducing cell survival.
Caption: Workflow for optimizing this compound concentration in vitro.
Caption: Troubleshooting logic for addressing low efficacy of this compound.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. HUTCHMED - HUTCHMED Completes Patient Enrollment of Phase II Registration Trial of this compound in Follicular Lymphoma in China [hutch-med.com]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. pharmafocuseurope.com [pharmafocuseurope.com]
- 5. PI3Kδ inhibition causes feedback activation of PI3Kα in the ABC subtype of diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preclinical pharmacokinetic characterization of this compound, a novel PI3Kδ inhibitor for the treatment of hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preclinical pharmacokinetic characterization of this compound, a novel PI3Kδ inhibitor for the treatment of hematological malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Cell line sensitivity and IC50 determination for Amdizalisib
Welcome to the technical support center for Amdizalisib (HMPL-689). This resource is designed to assist researchers, scientists, and drug development professionals with their in vitro experiments involving this potent and highly selective PI3Kδ inhibitor.
Cell Line Sensitivity and IC50 Determination
This compound has demonstrated significant anti-proliferative activity across a range of B-cell lymphoma cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying the potency of a compound and can vary depending on the cell line and assay conditions.
Data Presentation: this compound IC50 Values
The following table summarizes the available IC50 data for this compound in various contexts.
| Cell Line/Assay Type | IC50 Value | Notes |
| B-cell Lymphoma Cell Lines | 0.005 - 5 µM | This range represents the inhibitory concentration for cell survival across a panel of B-cell lymphoma cell lines.[1] |
| Sf21 (Insect Cells) | 0.3 nM | This value was determined in a biochemical assay using recombinant human p110δ/p85α expressed in Sf21 cells. |
| Biochemical/Cellular Assays | 0.8 - 3 nM | This range reflects the potent inhibition of the PI3Kδ enzyme in various biochemical and cellular-based assays.[1] |
| CYP2C8 Inhibition | 30.4 µM | This indicates the potential for drug-drug interactions involving the cytochrome P450 2C8 enzyme.[2] |
| CYP2C9 Inhibition | 10.7 µM | This indicates the potential for drug-drug interactions involving the cytochrome P450 2C9 enzyme.[2] |
Note: IC50 values can be influenced by experimental variables such as cell density, passage number, serum concentration, and the specific viability assay used. It is recommended that researchers determine the IC50 for their specific cell line of interest under their own experimental conditions.
Experimental Protocols
Accurate determination of IC50 values is critical for understanding the potency of this compound. Below are detailed methodologies for commonly used cell viability assays.
Protocol 1: IC50 Determination using MTT Assay
This protocol outlines the steps for assessing cell viability through the metabolic activity of mitochondrial dehydrogenases.
Materials:
-
This compound (HMPL-689)
-
Target cancer cell line(s)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA (for adherent cells)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide) or Solubilization Buffer (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
For adherent cells, harvest and resuspend in complete medium. For suspension cells, directly use a culture in logarithmic growth phase.
-
Count cells and adjust the density to the desired concentration (typically 5,000-10,000 cells/well).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment (for adherent cells) and recovery.
-
-
Compound Treatment:
-
Prepare a series of dilutions of this compound in complete medium. A 10-point, 2-fold serial dilution is common, starting from a high concentration (e.g., 10 µM).
-
Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a no-cell control (medium only).
-
Carefully remove the medium from the wells (for adherent cells) and add 100 µL of the prepared this compound dilutions or control solutions to the respective wells.
-
Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10-20 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.
-
Gently pipette up and down or use a plate shaker for 10-15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a plate reader. Use 630 nm as a reference wavelength if available.
-
-
Data Analysis:
-
Subtract the average absorbance of the no-cell control wells from all other absorbance readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control: % Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) * 100
-
Plot the % Viability against the log of the this compound concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value.
-
Protocol 2: IC50 Determination using CellTiter-Glo® Luminescent Cell Viability Assay
This protocol measures cell viability by quantifying ATP, an indicator of metabolically active cells.
Materials:
-
This compound (HMPL-689)
-
Target cancer cell line(s)
-
Complete cell culture medium
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Reagent
-
Luminometer
Procedure:
-
Cell Seeding:
-
Follow the same procedure as for the MTT assay, seeding cells into opaque-walled 96-well plates.
-
-
Compound Treatment:
-
Follow the same procedure as for the MTT assay to treat the cells with a dilution series of this compound.
-
-
Assay Procedure:
-
After the treatment period, equilibrate the plate to room temperature for approximately 30 minutes.
-
Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).
-
Mix the contents on a plate shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Luminescence Measurement:
-
Measure the luminescence of each well using a luminometer.
-
-
Data Analysis:
-
Subtract the average luminescence of the no-cell control wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control: % Viability = (Luminescence of treated cells / Luminescence of vehicle control cells) * 100
-
Plot the % Viability against the log of the this compound concentration.
-
Use a non-linear regression analysis to determine the IC50 value.
-
Visualizations
This compound Signaling Pathway
This compound is a selective inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ). The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[3]
Caption: this compound inhibits the PI3Kδ signaling pathway.
Experimental Workflow for IC50 Determination
The following diagram illustrates the general workflow for determining the IC50 value of this compound.
References
- 1. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical pharmacokinetic characterization of this compound, a novel PI3Kδ inhibitor for the treatment of hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Idelalisib in the management of lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
Amdizalisib and Cytochrome P450: A Technical Guide to Drug-Drug Interaction Potential
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides detailed information on the drug-drug interaction (DDI) potential of Amdizalisib with Cytochrome P450 (CYP) enzymes. The following frequently asked questions (FAQs) and troubleshooting guides are designed to assist researchers in their experimental design and interpretation of results related to this compound's metabolism and interaction with the CYP system.
Frequently Asked Questions (FAQs)
Q1: What is the inhibitory potential of this compound on major CYP enzymes?
A1: Preclinical in vitro studies have shown that this compound has a potential to inhibit CYP2C8 and CYP2C9.[1][2][3] The inhibitory effects on other major CYP isoforms, including CYP1A2, CYP2B6, CYP2C19, CYP2D6, and CYP3A4/5, were not significant.[1] No significant time-dependent inhibition was observed for CYP1A2, CYP2B6, CYP2C8, CYP2C19, and CYP2D6.[1]
Q2: What is the induction potential of this compound on major CYP enzymes?
A2: this compound has demonstrated an induction potential for CYP1A2, CYP2B6, CYP3A4, and CYP2C9.[1][2][3] Notably, it caused a greater than two-fold induction of CYP2C9 mRNA expression in human hepatocytes.[1] Conversely, no induction potential was observed for CYP2C8.[1]
Q3: Which CYP enzymes are primarily responsible for the metabolism of this compound?
A3: this compound is extensively metabolized, primarily in the liver.[4][5] The major metabolic pathways involve oxidation and conjugation.[5][6] In vitro studies have identified CYP2C9 and aldehyde oxidase as the major enzymes involved in the metabolism of this compound.[6] CYP3A4 also contributes to its metabolism to some extent.[6]
Q4: Are there any known clinically significant drug-drug interactions with this compound related to CYP enzymes?
A4: While preclinical data suggest a potential for interactions, clinical data on significant drug-drug interactions involving this compound and CYP enzymes are still emerging. The observed in vitro inhibition and induction potential warrant caution when co-administering this compound with sensitive substrates or potent inhibitors/inducers of CYP2C8, CYP2C9, CYP1A2, CYP2B6, and CYP3A4.
Troubleshooting and Experimental Guides
Guide 1: Assessing CYP Inhibition Potential of this compound
This guide outlines a typical experimental workflow for evaluating the reversible inhibitory potential of this compound on CYP enzymes.
Experimental Workflow for CYP Inhibition Assay
Workflow for determining the in vitro inhibitory potential of this compound on CYP enzymes.
Experimental Protocol Details:
-
System: Human Liver Microsomes (HLMs).[1]
-
This compound Concentrations: A range of concentrations should be tested to determine the IC50 value.
-
Probe Substrates: Use specific probe substrates for each CYP isoform being investigated (see Table 2).[1]
-
Positive Controls: Include known inhibitors for each CYP isoform to validate the assay.[1]
-
Reaction Initiation: The reaction is initiated by adding an NADPH-regenerating system.[1]
-
Analysis: The formation of the metabolite of the probe substrate is quantified using LC-MS/MS.[1]
-
Data Analysis: IC50 values are calculated by fitting the data to a suitable inhibition model.[1]
Guide 2: Investigating CYP Induction Potential of this compound
This section details the methodology for assessing the potential of this compound to induce the expression of CYP enzymes.
Experimental Workflow for CYP Induction Assay
Workflow for assessing the in vitro induction potential of this compound on CYP enzymes.
Experimental Protocol Details:
-
System: Cryopreserved human hepatocytes from multiple donors.[1]
-
Treatment: Hepatocytes are treated with various concentrations of this compound, a vehicle control, and known positive inducers for each CYP isoform (see Table 3).[1]
-
Incubation: Cells are typically incubated for 48 to 72 hours to allow for changes in gene expression.[1]
-
Analysis: Total RNA is isolated, and the mRNA levels of the target CYP genes are quantified using real-time quantitative PCR (RT-qPCR).[1]
-
Data Analysis: The fold induction of CYP mRNA is calculated relative to the vehicle control. EC50 (the concentration causing 50% of the maximal effect) and Emax (the maximum induction effect) values are determined.[1]
Data Presentation
Table 1: Summary of this compound's In Vitro CYP Inhibition Potential
| CYP Isoform | IC50 (µM) | Inhibition Potential |
| CYP1A2 | > 50 | No significant inhibition |
| CYP2B6 | > 50 | No significant inhibition |
| CYP2C8 | 30.4 | Inhibition |
| CYP2C9 | 10.7 | Inhibition |
| CYP2C19 | > 50 | No significant inhibition |
| CYP2D6 | > 50 | No significant inhibition |
| CYP3A4/5 | > 50 | No significant inhibition |
| Data sourced from preclinical in vitro studies.[1] |
Table 2: Probe Substrates for In Vitro CYP Inhibition Studies
| CYP Isoform | Probe Substrate |
| CYP1A2 | Phenacetin |
| CYP2B6 | Bupropion |
| CYP2C8 | Amodiaquine |
| CYP2C9 | Diclofenac |
| CYP2C19 | S-Mephenytoin |
| CYP2D6 | Dextromethorphan |
| CYP3A4/5 | Midazolam, Testosterone |
| A selection of commonly used probe substrates.[1] |
Table 3: Positive Inducers for In Vitro CYP Induction Studies
| CYP Isoform | Positive Inducer |
| CYP1A2 | Omeprazole |
| CYP2B6 | Phenobarbital |
| CYP2C8 | Rifampin |
| CYP2C9 | Rifampin |
| CYP2C19 | Rifampin |
| CYP3A4/5 | Rifampin |
| Examples of positive inducers used in preclinical studies.[1] |
Disclaimer: This information is intended for research and informational purposes only and does not constitute medical advice. The drug-drug interaction potential of this compound in a clinical setting may vary. Always refer to the most current prescribing information and consult with a qualified healthcare professional.
References
- 1. Preclinical pharmacokinetic characterization of this compound, a novel PI3Kδ inhibitor for the treatment of hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Preclinical pharmacokinetic characterization of this compound, a novel PI3Kδ inhibitor for the treatment of hematological malignancies [frontiersin.org]
- 3. Preclinical pharmacokinetic characterization of this compound, a novel PI3Kδ inhibitor for the treatment of hematological malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mass balance, metabolism, and pharmacokinetics of [14C]this compound, a clinical-stage novel oral selective PI3Kδ inhibitor for the treatment of non-hodgkin's lymphoma, in healthy Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Mass balance, metabolism, and pharmacokinetics of [14C]this compound, a clinical-stage novel oral selective PI3Kδ inhibitor for the treatment of non-hodgkin’s lymphoma, in healthy Chinese volunteers [frontiersin.org]
- 6. Mass balance, metabolism, and pharmacokinetics of [14C]this compound, a clinical-stage novel oral selective PI3Kδ inhibitor for the treatment of non-hodgkin’s lymphoma, in healthy Chinese volunteers - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head on Toxicity: Amdizalisib vs. Duvelisib in PI3K Inhibition
For researchers, scientists, and drug development professionals, understanding the nuances of toxicity profiles is paramount in the evaluation of targeted cancer therapies. This guide provides a comparative analysis of the toxicity profiles of two phosphoinositide 3-kinase (PI3K) inhibitors, amdizalisib and duvelisib, drawing upon available preclinical and clinical data.
This compound (HMPL-689) is a novel, potent, and highly selective oral inhibitor of the PI3Kδ isoform.[1] In contrast, duvelisib is an oral dual inhibitor of both the PI3Kδ and PI3Kγ isoforms.[2] This fundamental difference in their mechanism of action is hypothesized to contribute to their distinct efficacy and safety profiles.
Comparative Toxicity Profile
The following tables summarize the reported adverse events (AEs) for both this compound and duvelisib from available clinical trial data. It is important to note that the data for this compound are from earlier phase studies and may not be fully representative of the toxicity profile in larger patient populations.
Table 1: Key Adverse Events Associated with this compound
| Adverse Event | Grade | Frequency | Clinical Study |
| Diarrhea | 1 | Most Common | Healthy Volunteers[3] |
| Anemia | ≥3 | 19.0% | Phase II (Combination Therapy)[4] |
| Leukopenia | ≥3 | 19.0% | Phase II (Combination Therapy)[4] |
| Lymphopenia | ≥3 | 19.0% | Phase II (Combination Therapy)[4] |
| Thrombocytopenia | ≥3 | 19.0% | Phase II (Combination Therapy)[4] |
| Neutropenia | ≥3 | 14.3% | Phase II (Combination Therapy)[4] |
Data from a Phase II study of this compound in combination with tazemetostat in patients with relapsed/refractory lymphomas.
Table 2: Key Adverse Events Associated with Duvelisib (from DUO trial and Meta-analysis)
| Adverse Event | Grade | Frequency (Any Grade) | Frequency (Grade ≥3) |
| Diarrhea/Colitis | Any | 47% | 12% |
| ALT/AST Increase | Any | 39% | 16% |
| Neutropenia | Any | 38% | 25% |
| Anemia | Any | - | 12% |
| Pyrexia | Any | Most Common | - |
| Nausea | Any | Most Common | - |
| Cough | Any | Most Common | - |
| Serious AEs | - | 63% | - |
| Treatment-related Discontinuation | - | 33% | - |
| Treatment-related Death | - | 3% | - |
Data compiled from the DUO trial and a meta-analysis of 11 prospective clinical trials involving 683 patients.[2][5] Duvelisib carries a black box warning for serious infections, severe diarrhea or colitis, cutaneous reactions, and pneumonitis.[6]
Signaling Pathway and Experimental Workflow
The diagrams below, generated using Graphviz (DOT language), illustrate the targeted signaling pathway and a general experimental workflow for preclinical toxicity assessment of kinase inhibitors.
Experimental Protocols
Detailed, drug-specific preclinical toxicology protocols are often proprietary. However, these studies generally adhere to international guidelines such as those from the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH), particularly the M3(R2) guidance on non-clinical safety studies.[7][8]
A general framework for in vivo toxicology assessment of a novel kinase inhibitor would typically involve:
-
Dose Range-Finding Studies: Initial studies in a small number of animals to determine the maximum tolerated dose (MTD) and to select dose levels for subsequent studies.
-
Acute Toxicity Studies: Administration of a single high dose to rodents to assess immediate adverse effects and to determine the LD50 (lethal dose for 50% of animals).[9]
-
Repeated-Dose Toxicity Studies: The drug is administered daily for a specified period (e.g., 28 or 90 days) to two species (one rodent, one non-rodent) to evaluate the toxicological effects of longer-term exposure. This includes monitoring of clinical signs, body weight, food consumption, hematology, clinical chemistry, and histopathological examination of tissues.
-
Safety Pharmacology Studies: These studies investigate the potential effects of the drug on vital functions, including the cardiovascular, respiratory, and central nervous systems.
-
Genotoxicity Studies: A battery of in vitro and in vivo tests to assess the potential of the drug to cause genetic damage.
-
Carcinogenicity Studies: Long-term studies in animals to evaluate the tumor-forming potential of the drug, typically required for drugs intended for chronic use.
-
Reproductive and Developmental Toxicity Studies: These studies assess the potential effects on fertility and embryonic-fetal development.
For this compound, preclinical studies included in vitro and in vivo ADME (absorption, distribution, metabolism, and excretion) characterization in mice, rats, dogs, and monkeys.[10][11][12] These studies are crucial for understanding the pharmacokinetic and toxicokinetic properties of the drug.
Discussion
The available data suggests that both this compound and duvelisib share some class-specific toxicities common to PI3K inhibitors, such as diarrhea. However, the toxicity profile of duvelisib appears to be more severe, with a higher incidence of grade ≥3 adverse events and black box warnings for serious complications. This may be attributable to its dual inhibition of both PI3Kδ and PI3Kγ isoforms. The inhibition of PI3Kγ, which is involved in the function of immune cells, could contribute to the increased risk of infections and immune-mediated toxicities observed with duvelisib.
This compound, with its high selectivity for the PI3Kδ isoform, is posited to have a more favorable safety profile.[1] Preclinical data and early clinical studies in healthy volunteers appear to support this, with mainly low-grade adverse events reported.[3] However, the data from a combination therapy trial does show the potential for significant hematological toxicities.[4] More comprehensive data from ongoing and future this compound monotherapy trials in larger patient populations are needed for a definitive comparison.
References
- 1. HUTCHMED - HUTCHMED Receives Breakthrough Therapy Designation in China for this compound (HMPL-689) for Treatment of Relapsed or Refractory Follicular Lymphoma [hutch-med.com]
- 2. Safety and efficacy of dual PI3K-δ, γ inhibitor, duvelisib in patients with relapsed or refractory lymphoid neoplasms: A systematic review and meta-analysis of prospective clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mass balance, metabolism, and pharmacokinetics of [14C]this compound, a clinical-stage novel oral selective PI3Kδ inhibitor for the treatment of non-hodgkin’s lymphoma, in healthy Chinese volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oncodaily.com [oncodaily.com]
- 5. targetedonc.com [targetedonc.com]
- 6. FDA Warns About Risks of Duvelisib for CLL - HealthTree for Chronic Lymphocytic Leukemia [healthtree.org]
- 7. database.ich.org [database.ich.org]
- 8. Non-clinical studies in the process of new drug development - Part II: Good laboratory practice, metabolism, pharmacokinetics, safety and dose translation to clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vivo Toxicity Study - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. Preclinical pharmacokinetic characterization of this compound, a novel PI3Kδ inhibitor for the treatment of hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Preclinical pharmacokinetic characterization of this compound, a novel PI3Kδ inhibitor for the treatment of hematological malignancies [frontiersin.org]
- 12. Preclinical pharmacokinetic characterization of this compound, a novel PI3Kδ inhibitor for the treatment of hematological malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Amdizalisib and Other PI3K Inhibitors for Hematological Malignancies
For Researchers, Scientists, and Drug Development Professionals
The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, and survival, making it a key target in oncology. Aberrant activation of this pathway is a hallmark of many B-cell malignancies. This guide provides a head-to-head comparison of Amdizalisib (HMPL-689), a novel PI3Kδ inhibitor, with other approved PI3K inhibitors: Idelalisib (Zydelig®), Duvelisib (Copiktra®), and Copanlisib (Aliqopa®). The comparison focuses on their mechanism of action, preclinical potency, and clinical efficacy and safety in the context of follicular lymphoma, a common type of non-Hodgkin lymphoma.
Mechanism of Action and Isoform Selectivity
PI3K inhibitors are classified based on their selectivity for different Class I PI3K isoforms (α, β, δ, γ). The δ and γ isoforms are primarily expressed in hematopoietic cells, making them attractive targets for hematological cancers.
This compound is a highly potent and selective next-generation oral inhibitor of the PI3Kδ isoform.[1] Preclinical data suggests it has a favorable pharmacokinetic profile with good oral absorption and low clearance, potentially leading to a lower risk of drug accumulation and drug-to-drug interactions.[2][3] Its high selectivity for the PI3Kδ isoform is anticipated to provide a better safety profile compared to less selective inhibitors.[1]
Idelalisib is also a selective oral inhibitor of the PI3Kδ isoform.[4] Its approval marked a significant advancement in the treatment of relapsed follicular lymphoma.
Duvelisib is an oral dual inhibitor of both PI3Kδ and PI3Kγ isoforms.[5][6] The additional inhibition of the γ isoform may offer a broader mechanism of action but could also contribute to a different safety profile.
Copanlisib is an intravenous pan-Class I PI3K inhibitor with predominant activity against the PI3Kα and PI3Kδ isoforms.[7][8] Its broader spectrum of inhibition may be beneficial in certain contexts but also carries the risk of off-target effects.
Preclinical Potency: A Comparative Look at IC50 Values
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug in inhibiting a specific biological or biochemical function. Lower IC50 values indicate greater potency. The following table summarizes the reported IC50 values of this compound and its comparators against the four Class I PI3K isoforms.
| Inhibitor | PI3Kα (nM) | PI3Kβ (nM) | PI3Kγ (nM) | PI3Kδ (nM) |
| This compound | >250-fold selectivity vs δ | >250-fold selectivity vs δ | >250-fold selectivity vs δ | ~0.8-3 |
| Idelalisib | 8600 | 4000 | 2100 | 19 |
| Duvelisib | 1602 | 85 | 27 | 2.5 |
| Copanlisib | 0.5 | 3.7 | 6.4 | 0.7 |
Note: IC50 values can vary depending on the specific assay conditions. The data presented here is a compilation from multiple sources for comparative purposes.
Clinical Efficacy in Relapsed/Refractory Follicular Lymphoma
The clinical efficacy of these PI3K inhibitors has been evaluated in single-arm Phase II trials in patients with relapsed or refractory follicular lymphoma. While direct head-to-head trials are lacking, a comparison of the key efficacy endpoints from their respective pivotal studies provides valuable insights.
| Inhibitor | Clinical Trial | Overall Response Rate (ORR) | Complete Response (CR) Rate | Median Progression-Free Survival (PFS) |
| This compound | NCT04849351 | Data readout expected | Data readout expected | Data readout expected |
| Idelalisib | NCT01282424 | 56%[9] | 14%[9] | 11 months[9] |
| Duvelisib | DYNAMO (NCT01882803) | 42.2%[10][11] | 1% | 9.5 months[10][11] |
| Copanlisib | CHRONOS-1 (NCT01660451) | 59%[8] | 14%[7] | 11.2 months[7] |
Note: Patient populations and prior treatments may vary across these studies, which can influence the outcomes. The indications for Idelalisib and Duvelisib in follicular lymphoma have been voluntarily withdrawn in the United States.[5][12]
Experimental Protocols
Detailed experimental protocols for the cited studies are extensive and typically found in the supplementary materials of the respective publications. However, a general overview of the methodologies used to assess PI3K inhibition is provided below.
Biochemical Kinase Assay (General Protocol)
Biochemical assays are performed to determine the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase. A common method is the ADP-Glo™ Kinase Assay.
-
Reaction Setup: Purified recombinant PI3K enzyme is incubated with the inhibitor at various concentrations in a reaction buffer containing a lipid substrate (e.g., PIP2) and ATP.
-
Kinase Reaction: The reaction is initiated by the addition of ATP and allowed to proceed for a defined period at a specific temperature (e.g., room temperature for 60 minutes).
-
ADP Detection: The amount of ADP produced, which is proportional to the kinase activity, is measured. In the ADP-Glo™ assay, remaining ATP is first depleted, and then ADP is converted to ATP, which generates a luminescent signal via a luciferase reaction.
-
Data Analysis: The luminescent signal is measured, and the IC50 value is calculated by plotting the percent inhibition against the inhibitor concentration.
Cell-Based Assays (General Protocol)
Cell-based assays are used to assess the effect of an inhibitor on the PI3K signaling pathway within a cellular context.
-
Cell Culture: A relevant cell line (e.g., a B-cell lymphoma cell line) is cultured under standard conditions.
-
Inhibitor Treatment: Cells are treated with the PI3K inhibitor at various concentrations for a specific duration.
-
Pathway Activation: The PI3K pathway can be stimulated using growth factors or other activators to assess the inhibitor's effect on downstream signaling.
-
Endpoint Measurement: The phosphorylation status of downstream targets of PI3K, such as AKT, is measured using techniques like Western blotting or ELISA. Cell viability or apoptosis can also be assessed to determine the functional consequence of PI3K inhibition.
-
Data Analysis: The results are analyzed to determine the inhibitor's potency and efficacy in a cellular environment.
Visualizing the Landscape: Signaling Pathways and Experimental Workflows
To further clarify the concepts discussed, the following diagrams illustrate the PI3K/AKT/mTOR signaling pathway and a typical experimental workflow for evaluating PI3K inhibitors.
Caption: The PI3K/AKT/mTOR signaling pathway and points of inhibition.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. HUTCHMED - HUTCHMED Receives Breakthrough Therapy Designation in China for this compound (HMPL-689) for Treatment of Relapsed or Refractory Follicular Lymphoma [hutch-med.com]
- 3. Preclinical pharmacokinetic characterization of this compound, a novel PI3Kδ inhibitor for the treatment of hematological malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. DYNAMO: A Phase II Study of Duvelisib (IPI-145) in Patients With Refractory Indolent Non-Hodgkin Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ascopubs.org [ascopubs.org]
- 7. Spotlight on copanlisib and its potential in the treatment of relapsed/refractory follicular lymphoma: evidence to date - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Aliqopa (copanlisib) for the Treatment of Relapsed Follicular Lymphoma - Clinical Trials Arena [clinicaltrialsarena.com]
- 9. Idelalisib efficacy and safety in follicular lymphoma patients from a phase 2 study. - ASCO [asco.org]
- 10. researchgate.net [researchgate.net]
- 11. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 12. onclive.com [onclive.com]
A Comparative Analysis of In Vitro Potency: Amdizalisib vs. Umbralisib
In the landscape of targeted cancer therapies, particularly for hematological malignancies, inhibitors of the phosphoinositide 3-kinase (PI3K) pathway have emerged as a critical class of drugs. This guide provides a detailed comparison of the in vitro potency of two such inhibitors: Amdizalisib (HMPL-689) and Umbralisib (TGR-1202), with a focus on their activity against their primary targets. This analysis is intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective evaluation based on supporting experimental data.
This compound is a highly selective and potent inhibitor of the PI3K delta (PI3Kδ) isoform.[1][2] In contrast, Umbralisib is a dual inhibitor, targeting both PI3Kδ and casein kinase 1 epsilon (CK1ε).[3][4] This dual mechanism of action may offer a different therapeutic profile and is a key point of comparison.
Quantitative In Vitro Potency
The in vitro potency of this compound and Umbralisib has been characterized through various biochemical and cellular assays. The half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) are key metrics used to quantify and compare the potency of these compounds.
| Compound | Target | Assay Type | Potency (IC50/EC50) | Selectivity (over other PI3K isoforms) |
| This compound (HMPL-689) | PI3Kδ | Biochemical Assay | IC50: 0.3 nM[5] | Highly Selective[1][2] |
| Umbralisib (TGR-1202) | PI3Kδ | Biochemical Assay | EC50: 22.2 nM[3] | >1500-fold over α and β isoforms; ~225-fold over γ isoform (based on Kd values)[6] |
| CK1ε | Biochemical Assay | EC50: 6.0 µM[3] | N/A |
Signaling Pathway Inhibition
Both this compound and Umbralisib exert their effects by modulating the PI3K/AKT signaling pathway, a critical cascade for B-cell proliferation and survival. Umbralisib's additional inhibition of CK1ε provides a secondary mechanism of action that may contribute to its overall therapeutic effect.
Experimental Protocols
The determination of in vitro potency relies on standardized and reproducible experimental methodologies. Below are detailed protocols representative of the assays used to evaluate PI3K and CK1ε inhibitors.
Biochemical (Enzymatic) Assay for PI3Kδ Potency
This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of purified PI3Kδ.
Objective: To determine the IC50 value of a test compound against PI3Kδ.
Materials:
-
Recombinant human PI3Kδ enzyme
-
Lipid substrate (e.g., PIP2)
-
ATP (often radiolabeled, e.g., [γ-³²P]ATP, or used in a system that detects ADP production)
-
Test compounds (this compound, Umbralisib)
-
Assay buffer (e.g., containing HEPES, MgCl₂, DTT)
-
Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
Microplates (e.g., 384-well)
Procedure:
-
Compound Preparation: Serially dilute the test compounds to a range of concentrations in an appropriate solvent (e.g., DMSO).
-
Reaction Setup: In a microplate, add the assay buffer, the PI3Kδ enzyme, and the lipid substrate.
-
Inhibitor Incubation: Add the diluted test compounds to the wells and incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for binding to the enzyme.
-
Initiation of Kinase Reaction: Start the reaction by adding ATP. Incubate for a specific duration (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
Termination and Detection: Stop the reaction. The method of detection depends on the assay format:
-
Radiometric Assay: Spot the reaction mixture onto a membrane, wash away unincorporated [γ-³²P]ATP, and measure the remaining radioactivity, which corresponds to the phosphorylated lipid product.
-
Luminescence-Based Assay (e.g., ADP-Glo™): Add a reagent that converts the ADP produced during the kinase reaction into a luminescent signal. The intensity of the light is proportional to the enzyme activity.
-
-
Data Analysis: Plot the enzyme activity against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell-Based Assay for PI3K Pathway Inhibition
This assay measures the ability of a compound to inhibit the PI3K signaling pathway within a cellular context.
Objective: To determine the EC50 value of a test compound by measuring the inhibition of a downstream effector of PI3K, such as AKT phosphorylation.
Materials:
-
A suitable cell line (e.g., a lymphoma or leukemia cell line with an active B-cell receptor pathway)
-
Cell culture medium and supplements
-
Test compounds (this compound, Umbralisib)
-
A stimulating agent (e.g., anti-IgM to activate the B-cell receptor)
-
Lysis buffer
-
Antibodies for detecting total and phosphorylated AKT (p-AKT)
-
Detection system (e.g., ELISA, Western blot, or flow cytometry)
Procedure:
-
Cell Culture and Seeding: Culture the cells under standard conditions and seed them into microplates.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compounds for a specified time (e.g., 1-2 hours).
-
Cellular Stimulation: Stimulate the cells with an agonist (e.g., anti-IgM) to activate the PI3K pathway for a short period (e.g., 15-30 minutes).
-
Cell Lysis: Lyse the cells to release the intracellular proteins.
-
Detection of p-AKT: Quantify the levels of phosphorylated AKT using a suitable method:
-
ELISA: Use a plate-based assay with antibodies specific for p-AKT.
-
Western Blot: Separate proteins by gel electrophoresis, transfer to a membrane, and probe with antibodies against p-AKT and total AKT.
-
Flow Cytometry: Fix and permeabilize the cells, then stain with fluorescently labeled antibodies against p-AKT.
-
-
Data Analysis: Normalize the p-AKT signal to the total AKT signal or a housekeeping protein. Plot the normalized p-AKT levels against the logarithm of the inhibitor concentration and fit to a dose-response curve to calculate the EC50 value.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for determining the in vitro potency of a kinase inhibitor.
References
- 1. Mass balance, metabolism, and pharmacokinetics of [14C]this compound, a clinical-stage novel oral selective PI3Kδ inhibitor for the treatment of non-hodgkin’s lymphoma, in healthy Chinese volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HUTCHMED - ASH2020: Results from a Phase 1 Dose Escalation Study of HMPL-689, a Selective Oral PI3Kδ Inhibitor, in Chinese Patients with Relapsed/Refractory Lymphomas [hutch-med.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The dual PI3Kδ/CK1ε inhibitor umbralisib exhibits unique immunomodulatory effects on CLL T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Integrated safety analysis of umbralisib, a dual PI3Kδ/CK1ε inhibitor, in relapsed/refractory lymphoid malignancies - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Synergistic Effect of Amdizalisib with Venetoclax Versus Other PI3K Inhibitors in Hematological Malignancies
For Researchers, Scientists, and Drug Development Professionals
The combination of B-cell lymphoma 2 (Bcl-2) inhibitors, such as venetoclax, with inhibitors of the phosphoinositide 3-kinase (PI3K) pathway represents a promising therapeutic strategy in various hematological malignancies. Venetoclax induces apoptosis by directly inhibiting the anti-apoptotic protein Bcl-2, while PI3K inhibitors disrupt pro-survival signaling pathways. The synergistic effect of these two classes of drugs is attributed to the PI3K pathway's role in regulating the expression of other anti-apoptotic proteins, particularly Mcl-1, a known resistance factor to venetoclax. This guide provides a comparative overview of the synergistic effects of the novel PI3Kδ inhibitor, amdizalisib, and other PI3K inhibitors when combined with venetoclax, supported by available preclinical data.
Mechanism of Synergy: PI3K Inhibition and Venetoclax
Venetoclax selectively binds to Bcl-2, releasing pro-apoptotic proteins and triggering programmed cell death.[1][2][3] However, cancer cells can evade this by upregulating other anti-apoptotic proteins like Mcl-1 and Bcl-xL. The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell survival and proliferation and is often constitutively active in hematological cancers.[4][5] Inhibition of the PI3K pathway, particularly the delta isoform prevalent in B-cells, can lead to the downregulation of Mcl-1, thereby sensitizing cancer cells to Bcl-2 inhibition by venetoclax.[6][7][8] This dual targeting of key survival pathways forms the basis of the observed synergy.
Comparative Analysis of Preclinical Data
While direct comparative "head-to-head" studies are limited, preclinical data from various studies on the combination of different PI3K inhibitors with venetoclax demonstrate significant synergistic activity.
This compound (HMPL-689)
This compound is a novel, potent, and highly selective oral inhibitor of PI3Kδ.[1][3] Preclinical studies have shown that this compound significantly enhances the anti-tumor activity of venetoclax in multiple B-cell lymphoma models, both in vitro and in vivo.[9] Although specific quantitative synergy data (e.g., Combination Index) from these preclinical studies are not yet publicly available, the qualitative evidence strongly supports a synergistic interaction.[9] this compound is currently undergoing clinical evaluation as a monotherapy and in combination with other agents.[1][2]
Other PI3K Inhibitors
Quantitative data is available for several other PI3K inhibitors, demonstrating their synergistic potential with venetoclax across a range of hematological cancer cell lines.
| PI3K Inhibitor | Cancer Type | Cell Line(s) | Key Findings (Synergy) | Reference(s) |
| Roginolisib (IOA-244) | Lymphoma, CLL | HH, GRANTA519, JVM2, FARAGE, TMD8, MEC1, MJ, YT | Strong synergy observed with venetoclax (Combination Index < 1). | [10] |
| Duvelisib | Richter Syndrome | Patient-Derived Xenografts (PDX) | Synergistic induction of apoptosis and tumor growth inhibition in vivo. | [8][11] |
| Idelalisib | CLL, AML | Primary CLL cells, MV-4-11, EOL-1, RS4;11, MOLM13 | Highly synergistic with venetoclax (Combination Index < 1). | [10][12] |
| BKM-120 (Buparlisib) | B-ALL | SEM, RS4;11 | Synergistic anti-proliferative effects when combined with venetoclax. | [13] |
| Bimiralisib | AML | Not specified | Proposed as a candidate for combination treatment with venetoclax in IDH2- or FLT3-mutated AML. |
Experimental Protocols
The assessment of synergistic effects between two therapeutic agents typically involves a standardized set of experimental procedures.
References
- 1. HUTCHMED - HUTCHMED Completes Patient Enrollment of Phase II Registration Trial of this compound in Follicular Lymphoma in China [hutch-med.com]
- 2. library.ehaweb.org [library.ehaweb.org]
- 3. HUTCHMED - HUTCHMED Receives Breakthrough Therapy Designation in China for this compound (HMPL-689) for Treatment of Relapsed or Refractory Follicular Lymphoma [hutch-med.com]
- 4. Rational Strategies for Combining Bcl-2 Inhibition with Targeted Drugs for Anti-Tumor Synergy [cancertreatmentjournal.com]
- 5. A venetoclax bench-to-bedside story - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel Compounds Synergize With Venetoclax to Target KMT2A-Rearranged Pediatric Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Venetoclax combines synergistically with FLT3 inhibition to effectively target leukemic cells in FLT3-ITD+ acute myeloid leukemia models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of Bcl-2 Synergistically Enhances the Antileukemic Activity of Midostaurin and Gilteritinib in Preclinical Models of FLT3-Mutated Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. BCL-2 inhibitor synergizes with PI3Kδ inhibitor and overcomes FLT3 inhibitor resistance in acute myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Venetoclax-based combinations for the treatment of newly diagnosed acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Venetoclax combines synergistically with FLT3 inhibition to effectively target leukemic cells in FLT3-ITD+ acute myeloid leukemia models | Haematologica [haematologica.org]
- 13. Venetoclax-Based Combination Regimens in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Pharmacokinetics of Amdizalisib and Copanlisib
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacokinetic profiles of two prominent phosphoinositide 3-kinase (PI3K) inhibitors: Amdizalisib (HMPL-689) and Copanlisib (BAY 80-6946). Understanding the distinct absorption, distribution, metabolism, and excretion (ADME) characteristics of these molecules is crucial for optimizing their clinical development and application in the treatment of hematological malignancies.
At a Glance: Key Pharmacokinetic Differences
| Parameter | This compound (Oral) | Copanlisib (Intravenous) |
| Administration | Oral | Intravenous |
| Absorption (Tmax) | Rapid, ~2.5 hours in humans[1][2] | Not applicable (IV administration) |
| Protein Binding | High (~90%)[3][4] | 84.2% (mainly to albumin)[5][6][7] |
| Metabolism | Extensive, primarily in the liver[2][4]. Major metabolites identified are M424 (di-oxidized and hydrogenated) and M406-2 (mono-oxidized)[4]. | Primarily by CYP3A4 (>90%) and to a lesser extent by CYP1A1 (<10%)[5][6]. The M1 metabolite is pharmacologically active[6]. |
| Elimination Half-life | ~8.34 hours for the parent drug and 32.3 hours for total radioactivity in humans[1]. | 39.1 hours[5][7] |
| Excretion | Primarily via feces (62.08%) and urine (37.15%) in humans[8][1][2]. | Primarily via feces (64%) and urine (22%) in humans[5][6]. |
Mechanism of Action: Targeting the PI3K Signaling Pathway
Both this compound and Copanlisib exert their therapeutic effects by inhibiting phosphoinositide 3-kinases (PI3Ks), key enzymes in a critical intracellular signaling pathway that regulates cell growth, proliferation, survival, and differentiation.[9][10][11][12][13] Dysregulation of the PI3K/AKT/mTOR pathway is a common feature in many cancers, including hematological malignancies.[9][10]
This compound is a highly selective and potent inhibitor of the PI3Kδ isoform, which is predominantly expressed in hematopoietic cells.[3][14][4][15][16] This targeted approach aims to minimize off-target effects. Copanlisib, on the other hand, is a pan-class I PI3K inhibitor with predominant activity against the PI3K-α and PI3K-δ isoforms.[5][7][17][18]
PI3K/AKT/mTOR Signaling Pathway Inhibition
Detailed Pharmacokinetic Profiles
This compound
This compound is an orally administered, potent, and selective PI3Kδ inhibitor.[3][14][4][15][16] Preclinical and early clinical studies have provided insights into its favorable pharmacokinetic properties.
Absorption: Following oral administration in healthy Chinese volunteers, this compound is rapidly absorbed, with a median time to maximum plasma concentration (Tmax) of approximately 2.5 hours.[8][1][2]
Distribution: this compound exhibits high plasma protein binding of around 90%.[3][14] In rats, it was extensively distributed into tissues, though with a low brain-to-plasma exposure ratio, suggesting limited penetration of the blood-brain barrier.[3] The blood-to-plasma total radioactivity ratio in humans ranged from 0.561 to 0.645, indicating that the drug and its metabolites are primarily distributed in the plasma.[8][1][2]
Metabolism: this compound is extensively metabolized, with the parent drug accounting for 51.45% of the total radioactivity in human plasma.[1][4] Eleven metabolites have been identified, with the major metabolic pathways being oxidation on the benzene or pyrimidine rings and conjugation with cysteine or glucuronic acid.[4] The major metabolites in plasma are the di-oxidized and hydrogenated product (M424) and the mono-oxidized product (M406-2).[4]
Excretion: Excretion of this compound and its metabolites occurs primarily through feces (62.08%) and to a lesser extent through urine (37.15%) in humans.[8][1][2] Over 94% of the administered dose is excreted within 96 hours.[8][1][2]
Copanlisib
Copanlisib is an intravenous pan-class I PI3K inhibitor with a distinct pharmacokinetic profile.[5]
Absorption: As an intravenously administered drug, absorption is not a relevant pharmacokinetic parameter for Copanlisib.
Distribution: Copanlisib has a protein binding of 84.2%, primarily to albumin.[5][6][7] The geometric mean volume of distribution is 871 L.[6]
Metabolism: Copanlisib is primarily metabolized by cytochrome P450 (CYP) 3A4 (>90%) and to a lesser extent by CYP1A1 (<10%).[5][6] The M1 metabolite is pharmacologically active and accounts for 5% of the total radioactivity in plasma.[6]
Excretion: Following a single intravenous dose, approximately 64% of the administered dose is recovered in the feces and 22% in the urine.[5][6] Unchanged copanlisib accounts for about 30% of the dose in feces and 15% in urine.[6] The elimination half-life is approximately 39.1 hours.[5][7]
Experimental Protocols
Detailed experimental protocols for the pharmacokinetic studies of this compound and Copanlisib are typically found in the supplementary materials of published clinical trial data and regulatory submission documents. For the purpose of this guide, a generalized workflow for a human mass balance study, a key experiment for determining ADME properties, is outlined below.
Human Mass Balance Study Workflow
Summary and Implications for Drug Development
The pharmacokinetic profiles of this compound and Copanlisib present distinct advantages and considerations for their clinical use.
This compound's oral bioavailability offers convenience and the potential for outpatient treatment regimens. Its rapid absorption and relatively shorter half-life for the parent compound may allow for more flexible dosing schedules and potentially quicker resolution of adverse events upon discontinuation. The extensive metabolism and dual excretion pathways are also important considerations for potential drug-drug interactions and for patients with renal or hepatic impairment.
Copanlisib's intravenous administration ensures 100% bioavailability and provides a predictable plasma concentration profile. Its longer half-life supports intermittent dosing schedules.[19] The primary metabolism by CYP3A4 highlights the need to carefully manage co-medications that are strong inducers or inhibitors of this enzyme to avoid significant alterations in drug exposure.[20]
References
- 1. Frontiers | Mass balance, metabolism, and pharmacokinetics of [14C]this compound, a clinical-stage novel oral selective PI3Kδ inhibitor for the treatment of non-hodgkin’s lymphoma, in healthy Chinese volunteers [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Preclinical pharmacokinetic characterization of this compound, a novel PI3Kδ inhibitor for the treatment of hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. Copanlisib - Wikipedia [en.wikipedia.org]
- 6. go.drugbank.com [go.drugbank.com]
- 7. reference.medscape.com [reference.medscape.com]
- 8. Mass balance, metabolism, and pharmacokinetics of [14C]this compound, a clinical-stage novel oral selective PI3Kδ inhibitor for the treatment of non-hodgkin’s lymphoma, in healthy Chinese volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 10. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 11. PI3K-PKB/Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cusabio.com [cusabio.com]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. Preclinical pharmacokinetic characterization of this compound, a novel PI3Kδ inhibitor for the treatment of hematological malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. What is this compound used for? [synapse.patsnap.com]
- 16. pharmafocuseurope.com [pharmafocuseurope.com]
- 17. What is the mechanism of Copanlisib dihydrochloride? [synapse.patsnap.com]
- 18. Spotlight on copanlisib and its potential in the treatment of relapsed/refractory follicular lymphoma: evidence to date - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Copanlisib population pharmacokinetics from phase I–III studies and exposure–response relationships in combination with rituximab - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ascopubs.org [ascopubs.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
